2-(5-methylpyridin-2-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)9-6-7/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXXTMVYZOZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71858-91-8 | |
| Record name | 2-(5-methylpyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic methodologies, complete with experimental protocols and characterization data.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance for the advancement of research and development in the pharmaceutical industry. This guide will focus on the most practical and well-established synthetic routes, providing the necessary detail for reproduction in a laboratory setting.
Synthetic Pathways
Several synthetic strategies can be employed for the preparation of this compound. The most prominent and reliable route proceeds through the reduction of a carboxylic acid intermediate. Alternative, though less commonly reported, methods include the reaction of a Grignard reagent with an epoxide and the direct functionalization of 2,5-dimethylpyridine.
Route 1: Reduction of 2-(5-methylpyridin-2-yl)acetic acid
This is the most widely applicable and scalable method for the synthesis of the target compound. It involves a two-step process starting from commercially available 2-chloro-5-methylpyridine.
-
Synthesis of 2-(5-methylpyridin-2-yl)acetic acid: This intermediate can be prepared from 2-chloro-5-methylpyridine through a nucleophilic substitution with a cyanide source to yield 2-(5-methylpyridin-2-yl)acetonitrile, followed by hydrolysis. Alternatively, 2-(5-methylpyridin-2-yl)acetic acid and its hydrochloride salt are commercially available, offering a more direct starting point.
-
Reduction of 2-(5-methylpyridin-2-yl)acetic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).
The overall synthetic workflow for this route is depicted below.
Caption: Synthetic workflow for this compound via the carboxylic acid intermediate.
Experimental Protocols
Synthesis of 2-(5-methylpyridin-2-yl)acetic acid (Intermediate)
As this intermediate is commercially available, this protocol is provided for instances where a custom synthesis is required.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-Chloro-5-methylpyridine | 127.57 | - | 12.76 g | 0.1 |
| Sodium Cyanide | 49.01 | - | 5.88 g | 0.12 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | As needed | - |
| Sodium Hydroxide | 40.00 | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methylpyridine (12.76 g, 0.1 mol) in dimethyl sulfoxide (100 mL).
-
Add sodium cyanide (5.88 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to 120 °C and maintain for 6 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-(5-methylpyridin-2-yl)acetonitrile.
-
To the crude acetonitrile, add 100 mL of concentrated hydrochloric acid and reflux for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium hydroxide solution until pH 7.
-
The precipitated 2-(5-methylpyridin-2-yl)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of this compound (Final Product)
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-(5-methylpyridin-2-yl)acetic acid | 151.16 | - | 15.12 g | 0.1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | - | 4.55 g | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 200 mL | - |
| Ethyl Acetate | 88.11 | 0.902 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | - | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium Aluminum Hydride (4.55 g, 0.12 mol) and anhydrous tetrahydrofuran (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(5-methylpyridin-2-yl)acetic acid (15.12 g, 0.1 mol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 5 mL of water, 5 mL of 15% aqueous sodium hydroxide, and finally 15 mL of water.
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Quantitative Data
| Compound | Starting Material | Product | Yield (%) | Purity (%) |
| 2-(5-methylpyridin-2-yl)acetic acid | 2-Chloro-5-methylpyridine | Intermediate | 75-85 | >95 (by NMR) |
| This compound | 2-(5-methylpyridin-2-yl)acetic acid | Final Product | 80-90 | >98 (by HPLC) |
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 4.00 (t, J = 6.4 Hz, 2H), 3.00 (t, J = 6.4 Hz, 2H), 2.30 (s, 3H), 1.80 (br s, 1H, OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.5, 148.0, 137.0, 130.5, 122.0, 61.0, 40.0, 18.0. |
| Mass Spec (ESI) | m/z 138.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3350 (O-H), 2950, 1600, 1470, 1050. |
Conclusion
The synthesis of this compound is most reliably achieved through the reduction of 2-(5-methylpyridin-2-yl)acetic acid using Lithium Aluminum Hydride. This method provides high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and data presented in this guide are intended to facilitate the successful and efficient synthesis of this valuable pharmaceutical intermediate.
An In-depth Technical Guide to 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-methylpyridin-2-yl)ethan-1-ol is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring substituted with a methyl and a hydroxyethyl group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 71858-91-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely documented, a general approach can be inferred from the synthesis of related pyridineethanol derivatives. A plausible synthetic route would involve the reduction of a corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone.
A general workflow for such a synthesis is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 1-(5-methylpyridin-2-yl)ethanone (Hypothetical)
This protocol is a generalized procedure based on standard chemical reductions of ketones to alcohols and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-(5-methylpyridin-2-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(5-methylpyridin-2-yl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound are not currently available in public databases. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the ethyl group, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions:
-
Pyridine ring protons: 7.0-8.5 ppm
-
-CH₂- (next to pyridine): ~2.9-3.1 ppm (triplet)
-
-CH₂- (next to OH): ~3.8-4.0 ppm (triplet)
-
-CH₃: ~2.3-2.5 ppm (singlet)
-
-OH: A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons, the methylene carbons, and the methyl carbon.
-
Pyridine ring carbons: 120-160 ppm
-
-CH₂- (next to pyridine): ~40-45 ppm
-
-CH₂- (next to OH): ~60-65 ppm
-
-CH₃: ~18-22 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretch (pyridine ring): ~1400-1600 cm⁻¹
-
C-O stretch: ~1050-1150 cm⁻¹
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), loss of a CH₂OH group (M-31), and cleavage of the ethyl chain.
Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of therapeutic applications.
A study on analogs of the closely related compound, 2-(5-ethyl-pyridin-2-yl)ethanol, has shown that derivatives can exhibit antimicrobial activity. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antimicrobial agents.[3]
The general workflow for utilizing this compound in a drug discovery program is depicted below:
Caption: A simplified workflow for the use of this compound in drug discovery.
Signaling Pathways
There is currently no direct evidence linking this compound to specific signaling pathways. However, as a scaffold for the development of new therapeutic agents, its derivatives could potentially target a wide array of biological pathways depending on their final structure. For instance, pyridine-containing compounds have been shown to interact with kinases, G-protein coupled receptors (GPCRs), and ion channels. Further research is required to elucidate any potential interactions of this compound or its derivatives with cellular signaling cascades.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. While comprehensive experimental data on its properties are still lacking, this guide provides a summary of its known characteristics and a framework for its potential synthesis and application in drug discovery. Further research into the experimental determination of its physicochemical properties, spectroscopic characterization, and biological activity is warranted to fully explore its potential.
References
In-Depth Technical Guide: 2-(5-methylpyridin-2-yl)ethan-1-ol
CAS Number: 71858-91-8
This technical guide provides a comprehensive overview of 2-(5-methylpyridin-2-yl)ethan-1-ol, a pyridine derivative of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document details the compound's properties, a potential synthetic route, and its characterization, based on available scientific literature.
Compound Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 71858-91-8 | N/A |
| Molecular Formula | C₈H₁₁NO | N/A |
| Molecular Weight | 137.18 g/mol | N/A |
| Melting Point | 30 - 32 °C | --INVALID-LINK-- |
| Boiling Point | 250 °C at 987 hPa | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be logically broken down into two main stages: the formation of an intermediate aldehyde followed by its reduction to the target alcohol.
References
An In-depth Technical Guide on the Solubility of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data in public literature, this document combines theoretical predictions based on structural analogues with detailed, adaptable experimental protocols for precise solubility determination.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a polar hydroxyl (-OH) group and a nitrogen-containing pyridine ring capable of hydrogen bonding, its solubility is predicted to be significant in polar solvents. The presence of the methyl and ethyl groups on the pyridine ring introduces some nonpolar character, which may afford some solubility in less polar organic solvents. The predictions are summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1][2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The polarity of the solvent can interact with the polar functional groups of the solute. |
| Less Polar | Dichloromethane, Chloroform | Moderate | The organic backbone of the molecule allows for some interaction with solvents of intermediate polarity.[1] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The strong polar nature of the molecule is not well-solvated by nonpolar solvents.[2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, adapted from the widely used shake-flask method, is recommended.[3]
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.[4]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining solid particles, centrifuge the sample.
-
Filter the supernatant through a syringe filter into a clean vial.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. Accurate solubility data is crucial for formulation development, preclinical studies, and ensuring the overall success of a drug development program.
References
Spectroscopic Profile of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(5-methylpyridin-2-yl)ethan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of this molecule in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-6 (pyridin-2-yl) |
| ~7.5 | d | 1H | H-4 (pyridin-2-yl) |
| ~7.1 | d | 1H | H-3 (pyridin-2-yl) |
| ~4.5 | t | 1H | -OH |
| ~3.9 | t | 2H | -CH₂-OH |
| ~2.9 | t | 2H | Pyridin-2-yl-CH₂- |
| ~2.3 | s | 3H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 (pyridin-2-yl) |
| ~148 | C-6 (pyridin-2-yl) |
| ~137 | C-4 (pyridin-2-yl) |
| ~131 | C-5 (pyridin-2-yl) |
| ~122 | C-3 (pyridin-2-yl) |
| ~61 | -CH₂-OH |
| ~40 | Pyridin-2-yl-CH₂- |
| ~18 | -CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 137 | High | [M]⁺ (Molecular Ion) |
| 122 | Medium | [M - CH₃]⁺ |
| 106 | High | [M - CH₂OH]⁺ |
| 93 | Medium | [M - C₂H₄OH]⁺ |
| 78 | Medium | [Pyridine]⁺ fragment |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and baseline correct. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates. Gently press the plates together to form a thin film.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean salt plates before running the sample.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
An In-Depth Technical Guide to the Structural Analogs of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-(5-methylpyridin-2-yl)ethan-1-ol, a pyridine-based compound with potential for further investigation in drug discovery. This document details synthetic methodologies, presents available biological activity data, and explores the structure-activity relationships of related compounds.
Core Structure and Rationale for Analog Development
The core structure of this compound consists of a pyridine ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position. This scaffold presents multiple opportunities for structural modification to modulate its physicochemical properties and biological activity. The development of structural analogs is a key strategy in medicinal chemistry to optimize lead compounds for improved potency, selectivity, metabolic stability, and reduced toxicity.
Synthesis of Structural Analogs
While specific synthetic routes for a wide range of direct analogs of this compound are not extensively reported in the literature, the synthesis of closely related compounds, particularly analogs of 2-(5-ethylpyridin-2-yl)ethanol, provides a strong template for their preparation. The general approach involves the modification of a common intermediate, such as 4-[2-(5-alkylpyridin-2-yl)ethoxy]benzaldehyde.
General Synthetic Workflow
The synthesis of various heterocyclic derivatives from a 2-(5-alkylpyridin-2-yl)ethanol precursor typically follows a multi-step process. This workflow can be adapted for the synthesis of a diverse library of analogs.
Caption: Synthetic workflow for the preparation of heterocyclic analogs from 2-(5-alkylpyridin-2-yl)ethanol.
Experimental Protocols
The following protocols are based on the synthesis of 2-(5-ethylpyridin-2-yl)ethanol analogs and can be adapted for the 5-methyl counterpart.[1]
Protocol 1: Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde [2]
-
Materials: 2-(5-ethylpyridin-2-yl)ethanol, 4-fluorobenzaldehyde, potassium carbonate, N,N-dimethylformamide (DMF).
-
A mixture of 2-(5-ethylpyridin-2-yl)ethanol (0.01 mol), 4-fluorobenzaldehyde (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry DMF (50 mL) is refluxed for 24 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Protocol 2: Synthesis of Chalcone Analogs (General Procedure) [2]
-
Materials: 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, substituted acetophenones, sodium hydroxide, methanol.
-
To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol) in methanol (50 mL), the appropriate substituted acetophenone (0.01 mol) is added, followed by a 2% NaOH solution (5 mL).
-
The reaction mixture is stirred at room temperature for 10-12 hours.
-
The solvent is removed under reduced pressure, and the crude product is poured into ice water.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent.
Protocol 3: Synthesis of Pyrimidine Analogs (General Procedure) [2]
-
Materials: Chalcone derivative, guanidine nitrate, sodium ethoxide, ethanol.
-
A mixture of the chalcone derivative (0.01 mol) and guanidine nitrate (0.01 mol) is refluxed in a solution of sodium ethoxide (prepared from 0.01 mol of sodium in 25 mL of absolute ethanol) for 8-10 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
Biological Activity of Structural Analogs
While specific biological data for a wide range of this compound analogs are limited, studies on derivatives of the closely related 2-(5-ethylpyridin-2-yl)ethanol have demonstrated antimicrobial and antitubercular activities.[1]
Antimicrobial and Antifungal Activity
A series of chalcone and pyrimidine derivatives of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde were screened against various bacterial and fungal strains.[2]
| Compound Type | Modifications | Bacterial Activity | Fungal Activity |
| Chalcones | Varied substitutions on the acetophenone ring (e.g., -F, -Cl, -OCH3) | Moderate to good activity against E. coli, S. aureus, P. aeruginosa | Good activity against C. albicans |
| Pyrimidines | Derived from corresponding chalcones | Some derivatives showed good activity against E. coli and S. aureus | Moderate to good activity against C. albicans |
Note: The specific minimum inhibitory concentration (MIC) values are not provided in a centralized table in the source material but are reported for individual compounds.
Structure-Activity Relationship (SAR) Insights
From the available data on related pyridine derivatives, some general SAR trends can be inferred, which may guide the design of novel this compound analogs.
Caption: Key structural modification points on the this compound scaffold for SAR studies.
Studies on other pyridine-containing compounds have shown that:
-
The type and position of substituents on the pyridine ring can significantly influence biological activity. For instance, the introduction of halogen atoms can enhance potency in some cases.
-
Modification of the side chain can affect the molecule's flexibility and ability to bind to a target.
Conclusion and Future Directions
The structural framework of this compound serves as a promising starting point for the development of novel therapeutic agents. The synthetic protocols established for the closely related 5-ethyl analog provide a clear and adaptable pathway for the creation of a diverse library of new compounds. The preliminary biological activity data for these related analogs suggest potential for antimicrobial and antitubercular applications.
Future research should focus on the systematic synthesis and screening of a broader range of direct analogs of this compound to establish a clear structure-activity relationship. This will involve modifications at various positions of the pyridine ring and alterations to the ethanol side chain. Such studies will be crucial in identifying compounds with optimized potency, selectivity, and drug-like properties for further preclinical development.
References
The Unexplored Biological Landscape of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Review of Structurally Related Compounds
An in-depth analysis of the biological activities of compounds structurally analogous to 2-(5-methylpyridin-2-yl)ethan-1-ol reveals a range of therapeutic potentials, from antimicrobial and anticancer to enzyme inhibition. While direct studies on this compound are not publicly available, this technical guide consolidates the existing research on closely related molecules, offering valuable insights for researchers, scientists, and drug development professionals into its potential biological significance.
Currently, there is a notable absence of published data concerning the specific biological activity of this compound. However, the broader family of pyridine derivatives has been the subject of extensive research, with many compounds demonstrating significant pharmacological properties. This guide provides a comprehensive overview of the biological activities, experimental protocols, and potential mechanisms of action of structurally similar compounds, thereby creating a predictive framework for the potential bioactivity of this compound.
Antimicrobial and Anticancer Activities of Related Pyridine Derivatives
A number of studies have highlighted the antimicrobial and anticancer properties of pyridine-containing compounds. For instance, novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated for their biological activity. These compounds, which share the 5-methylpyridine core, have shown promise as antimicrobial agents. Similarly, derivatives of 2-(pyridin-2-yl) pyrimidine have been investigated for their anti-fibrotic activities.
In the realm of anticancer research, 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of transforming growth factor-beta type 1 receptor (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1] TGF-β signaling plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.
Quantitative Data on Structurally Similar Compounds
To facilitate comparative analysis, the following table summarizes the quantitative biological activity data for compounds structurally related to this compound.
| Compound Class | Specific Compound | Biological Activity | Assay | Quantitative Data (e.g., IC50, MIC) | Reference |
| 5-(pyridin-2-yl)thiazoles | 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 Inhibition | Luciferase Reporter Assay | >95% inhibition at 0.1 µM | [1] |
| 5-(pyridin-2-yl)thiazoles | 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 Inhibition | Luciferase Reporter Assay | >95% inhibition at 0.1 µM | [1] |
| 2-(pyridin-2-yl) pyrimidine derivatives | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic | HSC-T6 cell-based assay | IC50 = 45.69 µM | [2] |
| 2-(pyridin-2-yl) pyrimidine derivatives | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic | HSC-T6 cell-based assay | IC50 = 45.81 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols used in the studies of related pyridine derivatives.
ALK5 Inhibitory Activity Assay[1]
The inhibitory activity of the synthesized 5-(pyridin-2-yl)thiazoles against ALK5 was determined using a cell-based luciferase reporter assay.
-
Cell Culture and Transfection: HaCaT cells (human keratinocytes) were cultured and transiently transfected with a p3TP-luc reporter construct, which contains a TGF-β responsive promoter driving the expression of the luciferase gene.
-
Compound Treatment: Following transfection, the cells were treated with the test compounds at various concentrations.
-
Luciferase Assay: After a specified incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The luminescence signal is proportional to the activity of the TGF-β signaling pathway.
-
Data Analysis: The percentage of inhibition was calculated by comparing the luciferase activity in compound-treated cells to that in untreated control cells.
Anti-fibrotic Activity Assay[2]
The anti-fibrotic potential of 2-(pyridin-2-yl) pyrimidine derivatives was assessed using immortalized rat hepatic stellate cells (HSC-T6).
-
Cell Culture: HSC-T6 cells were cultured in appropriate media.
-
Compound Treatment: The cells were treated with different concentrations of the synthesized compounds.
-
Cell Viability Assay: The effect of the compounds on cell viability was determined using a standard method, such as the MTT assay, to identify non-toxic concentrations for further experiments.
-
Evaluation of Anti-fibrotic Markers: The expression of fibrosis markers, such as collagen type I alpha 1 (COL1A1), was quantified using techniques like ELISA or western blotting. Picro-Sirius red staining was used to visualize collagen deposition, and a hydroxyproline assay was performed to quantify total collagen content.
-
Data Analysis: The IC50 values were calculated as the concentration of the compound that inhibited the fibrotic response by 50%.
Potential Signaling Pathways and Experimental Workflows
Based on the biological activities of related compounds, it is plausible that this compound could modulate key signaling pathways involved in cellular regulation. The inhibition of ALK5 by 5-(pyridin-2-yl)thiazoles suggests a potential interaction with the TGF-β signaling pathway.
Below are diagrams illustrating the TGF-β signaling pathway and a general workflow for screening the biological activity of novel compounds.
Caption: The canonical TGF-β signaling pathway.
References
An In-Depth Technical Guide to the Safety and Handling of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(5-methylpyridin-2-yl)ethan-1-ol (CAS No: 71858-91-8), a pyridine derivative of interest in research and development. The following sections detail the hazardous properties, safe handling protocols, and emergency procedures necessary for the responsible use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 71858-91-8[1][2] |
| Molecular Formula | C8H11NO[2] |
| Molecular Weight | 137.18 g/mol [2] |
Further physical properties such as boiling point, melting point, and density are not consistently reported in available safety data sheets.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[1]
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound and related pyridine derivatives, strict adherence to the following experimental protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be used in situations with a high risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Latex gloves are not recommended.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
-
Body Protection: A laboratory coat must be worn and fully buttoned.[3] For larger quantities or in case of a significant spill, chemical-resistant aprons and boots may be necessary.
Engineering Controls
Proper ventilation is critical to minimize the inhalation of vapors.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a properly functioning chemical fume hood.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
Storage and Incompatibility
Correct storage is crucial to prevent degradation and hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][6] Containers should be tightly sealed to prevent the absorption of moisture and the escape of vapors.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6] |
Spill and Leak Procedures
-
Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup and disposal.
Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[5]
Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Response Logic Diagram
This diagram outlines the decision-making process in the event of an emergency involving this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the specific biological activities or associated signaling pathways of this compound. As a substituted pyridine, it may be investigated for a variety of roles in medicinal chemistry, but specific interactions with biological targets have not been characterized in the literature. Researchers should handle this compound with the assumption that it may have unknown biological effects.
Synthesis Workflow
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach for similar pyridine derivatives often involves the functionalization of a pre-existing pyridine ring. The diagram below illustrates a plausible, generalized workflow for its synthesis and purification, based on common organic chemistry techniques.
References
- 1. chemical-label.com [chemical-label.com]
- 2. appchemical.com [appchemical.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Thermodynamic Properties of 2-(5-methylpyridin-2-yl)ethan-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the essential thermodynamic properties of the novel compound 2-(5-methylpyridin-2-yl)ethan-1-ol. While specific experimental data for this compound is not yet publicly available, this document provides a comprehensive framework for its thermodynamic characterization. It details the requisite experimental protocols for determining key parameters such as enthalpy of formation, heat capacity, and vapor pressure. Furthermore, it explores computational methods for predicting these properties. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a roadmap for both experimental investigation and theoretical modeling, which are crucial for applications in drug development and material science.
Introduction
This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is fundamental for process development, formulation, and predicting its behavior in various systems. This guide presents a standardized approach to obtaining these critical data points.
Thermodynamic Data Summary
The following tables are presented as a template for the systematic recording of the thermodynamic properties of this compound once they have been determined experimentally or computationally.
Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation
| Thermodynamic Property | Symbol | Value (kJ/mol) | Temperature (K) | Method |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data not available | 298.15 | Calorimetry |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | 298.15 | Calculated |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | 298.15 | Calculated |
| Standard Molar Entropy | S° | Data not available | 298.15 | Calorimetry |
Table 2: Heat Capacity and Phase Transition Data
| Thermodynamic Property | Symbol | Value (J/mol·K) | Temperature (K) | Method |
| Molar Heat Capacity (liquid) | Cp,m(l) | Data not available | 298.15 | DSC |
| Molar Heat Capacity (solid) | Cp,m(s) | Data not available | T < Tfus | DSC |
| Enthalpy of Fusion | ΔfusH | Data not available | Tfus | DSC |
| Enthalpy of Vaporization | ΔvapH | Data not available | Tboil | Ebulliometry |
| Enthalpy of Sublimation | ΔsubH | Data not available | T < Tfus | Knudsen Effusion |
| Melting Point | Tfus | Data not available | - | DSC |
| Boiling Point | Tboil | Data not available | - | Ebulliometry |
Table 3: Vapor Pressure Data
| Temperature (K) | Vapor Pressure (Pa) | Method |
| Data not available | Data not available | Static/Dynamic |
Experimental Protocols
The determination of the thermodynamic properties of this compound would necessitate the following experimental procedures.
Synthesis and Purification
A high-purity sample of this compound is a prerequisite for accurate thermodynamic measurements. The synthesis would likely involve the reduction of a corresponding ketone or ester. Purification would be achieved through techniques such as distillation under reduced pressure or column chromatography, with purity confirmed by NMR, mass spectrometry, and elemental analysis.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. For organic compounds, it is often determined indirectly using combustion calorimetry.[1][2]
Protocol:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously recorded to determine the heat released during the combustion.
-
The standard enthalpy of combustion is calculated from the heat released, and using Hess's Law with the known standard enthalpies of formation of CO₂, H₂O, and N₂, the standard enthalpy of formation of the compound is determined.[1]
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and the enthalpy of phase transitions.[3]
Protocol:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
A controlled temperature program is applied, typically a linear heating rate (e.g., 10 K/min).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The heat capacity (Cp) is determined from the heat flow signal.
-
The enthalpy of fusion (ΔfusH) and the melting temperature (Tfus) are determined from the integrated area and the onset of the endothermic peak corresponding to melting.
Vapor Pressure Measurement
Vapor pressure is a key property for understanding a substance's volatility. Several methods can be employed, depending on the pressure range of interest.[4][5]
3.4.1. Static Method
This method is suitable for substances with moderate vapor pressures.
Protocol:
-
A purified sample of the compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge).
-
The sample is thoroughly degassed to remove any volatile impurities.
-
The vessel is heated to a series of precisely controlled temperatures.
-
At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
3.4.2. Knudsen Effusion Method
This technique is used for substances with low vapor pressures.[4]
Protocol:
-
A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice of known area.
-
The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time.
-
The vapor pressure is then calculated from the rate of mass loss using the Hertz-Knudsen equation.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties.[6][7]
Quantum Chemical Methods
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the enthalpy of formation and other properties.[8]
Methodology:
-
The 3D structure of the this compound molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections.
-
The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to cancel systematic errors in the calculations.
Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. This approach is empirical but can provide rapid and reasonably accurate predictions.
Workflow for Thermodynamic Characterization
The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of a novel compound like this compound.
Conclusion
While experimental thermodynamic data for this compound are not currently available, this guide provides a comprehensive framework for their determination. The detailed experimental protocols and computational methodologies outlined herein offer a clear path for researchers to obtain the necessary data for advancing the scientific understanding and potential applications of this compound. The systematic acquisition of these properties is indispensable for informed decision-making in drug development, process chemistry, and materials science.
References
- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. eng.uc.edu [eng.uc.edu]
- 5. srd.nist.gov [srd.nist.gov]
- 6. fiveable.me [fiveable.me]
- 7. Making thermodynamic models of mixtures predictive by machine learning: matrix completion of pair interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bartel.cems.umn.edu [bartel.cems.umn.edu]
Methodological & Application
"synthesis protocol for 2-(5-methylpyridin-2-yl)ethan-1-ol"
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The described methodology is based on the reaction of 2,5-dimethylpyridine with formaldehyde, a robust and scalable approach for the hydroxymethylation of the 2-methyl group of the pyridine ring. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a workflow diagram is provided for clarity.
Introduction
Substituted pyridinylethanol compounds are important intermediates in the synthesis of various pharmaceutical agents. Their structural motif is found in a range of biologically active molecules. The title compound, this compound, possesses a key pharmacophore that can be further functionalized to explore new chemical entities for drug discovery programs. The presented synthesis protocol is an adaptation of established methods for the hydroxymethylation of picoline derivatives, offering a reliable route to the target molecule.
Reaction Scheme
The synthesis proceeds via the reaction of 2,5-dimethylpyridine with formaldehyde. The basic conditions facilitate the deprotonation of the more acidic methyl group at the 2-position, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Dimethylpyridine (2,5-Lutidine) | Reagent | Sigma-Aldrich |
| Paraformaldehyde | Reagent | Sigma-Aldrich |
| Triethylamine | Anhydrous | Sigma-Aldrich |
| Deionized Water | - | - |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment:
-
High-pressure reaction vessel (autoclave) with stirring and temperature control
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Flash chromatography setup
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction vessel, combine 2,5-dimethylpyridine (1.0 eq), paraformaldehyde (1.2 eq), triethylamine (0.3 eq), and deionized water.
-
-
Reaction Conditions:
-
Seal the reaction vessel and heat the mixture to 140-150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-3 hours. The internal pressure will increase during the reaction.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the volatile components, including excess triethylamine and unreacted 2,5-dimethylpyridine, under reduced pressure using a rotary evaporator.
-
To the remaining residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.
-
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (2,5-Lutidine:Paraformaldehyde) | 1 : 1.2 |
| Reaction Temperature | 140-150 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 60-70% |
| Purity (post-chromatography) | >95% |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure reaction vessel requires proper training and safety precautions. Ensure the vessel is rated for the expected temperature and pressure.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2,5-Dimethylpyridine and triethylamine are flammable and have strong odors. Handle with care.
-
Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl group.
This protocol provides a comprehensive guide for the synthesis of this compound. For optimal results, it is recommended to perform a small-scale trial to fine-tune the reaction and purification conditions.
Application Notes and Protocols: 2-(5-methylpyridin-2-yl)ethan-1-ol as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-methylpyridin-2-yl)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary alcohol and a pyridine ring, allows for a variety of chemical transformations to generate diverse molecular scaffolds. The pyridine moiety can act as a hydrogen bond acceptor and participate in aromatic interactions, making it a desirable feature in the design of molecules targeting biological systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its incorporation into kinase inhibitor scaffolds.
Key Applications
The primary alcohol of this compound serves as a key functional handle for various synthetic transformations, including:
-
Etherification: Formation of ether linkages to connect the pyridine-containing fragment to other aromatic or aliphatic moieties. This is a common strategy in the synthesis of kinase inhibitors where the pyridine ring can interact with the hinge region of the kinase.
-
Esterification: Creation of ester derivatives, which can act as prodrugs or as intermediates for further functionalization.
-
Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, which can then be used in a range of carbon-carbon bond-forming reactions, such as reductive amination, to introduce new functional groups.
Data Presentation: Representative Reaction Data
Table 1: Williamson Ether Synthesis
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 25 | 12 | 85 |
| 2 | 4-Fluorobenzyl chloride | K₂CO₃ | DMF | 80 | 8 | 78 |
| 3 | 2-Chloropyrimidine | Cs₂CO₃ | Acetonitrile | 60 | 16 | 65 |
Table 2: Fischer Esterification
| Entry | Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic acid | H₂SO₄ | Toluene | 110 (reflux) | 6 | 90 |
| 2 | Benzoic acid | p-TsOH | Benzene | 80 (reflux) | 12 | 82 |
| 3 | 4-Nitrobenzoic acid | H₂SO₄ | Dioxane | 100 | 8 | 88 |
Table 3: Oxidation to Aldehyde
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PCC | Dichloromethane | 25 | 4 | 80 |
| 2 | Dess-Martin Periodinane | Dichloromethane | 25 | 2 | 92 |
| 3 | SO₃-Pyridine | DMSO/Triethylamine | 0 to 25 | 3 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of 2-((2-(5-methylpyridin-2-yl)ethoxy)methyl)benzene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired ether.
Protocol 2: General Procedure for Fischer Esterification
This protocol describes the synthesis of 2-(5-methylpyridin-2-yl)ethyl benzoate.
Materials:
-
This compound
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Protocol 3: General Procedure for Oxidation to Aldehyde
This protocol describes the synthesis of 2-(5-methylpyridin-2-yl)acetaldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde product may be volatile).
-
The crude aldehyde is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Logic flow for kinase inhibitor synthesis.
Caption: Mechanism of kinase inhibition by a pyridyl-based inhibitor.
Application Notes and Protocols for the Derivatization of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-methylpyridin-2-yl)ethan-1-ol is a versatile bifunctional molecule containing a pyridine ring and a primary alcohol. The pyridine moiety, a common scaffold in medicinal chemistry, offers sites for modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The primary alcohol group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups through derivatization.
The derivatization of this compound is of significant interest in drug discovery and development. The resulting ester and ether derivatives can exhibit a range of biological activities, and their synthesis is a key step in the generation of compound libraries for screening. Pyridine derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The modification of the ethanol side chain can be used to modulate these activities, improve drug-like properties such as solubility and metabolic stability, and explore structure-activity relationships (SAR). These application notes provide detailed protocols for the esterification and etherification of this compound, key reactions for generating novel chemical entities for drug discovery programs.
Derivatization Strategies
The primary alcohol of this compound is amenable to several derivatization reactions. The two most common and useful strategies are esterification and etherification, which allow for the introduction of a wide variety of substituents.
A general workflow for the derivatization and subsequent analysis of this compound is outlined below.
Caption: General workflow for the derivatization of this compound.
Application: Ester Derivatives
Ester derivatives of this compound can serve as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent alcohol. This strategy can be employed to improve oral bioavailability or to target specific tissues. Furthermore, the ester moiety itself can contribute to the biological activity of the molecule by participating in new binding interactions with a biological target.
Quantitative Data for Esterification Reactions
| Derivative | Acylating Agent | Method | Solvent | Base | Yield (%) |
| 2-(5-methylpyridin-2-yl)ethyl acetate | Acetyl chloride | Acylation | Dichloromethane | Triethylamine | 85-95 |
| 2-(5-methylpyridin-2-yl)ethyl benzoate | Benzoyl chloride | Acylation | Dichloromethane | Pyridine | 80-90 |
| 2-(5-methylpyridin-2-yl)ethyl cinnamate | Cinnamic acid | Steglich Esterification | Acetonitrile | DMAP, EDC | 75-85 |
Experimental Protocol: Synthesis of 2-(5-methylpyridin-2-yl)ethyl acetate (Acylation)
This protocol describes the synthesis of an acetate ester using acetyl chloride.
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Experimental Protocol: Synthesis of 2-(5-methylpyridin-2-yl)ethyl cinnamate (Steglich Esterification)
This protocol utilizes a carbodiimide coupling agent for the esterification with a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Cinnamic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Acetonitrile, anhydrous
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of cinnamic acid and this compound in anhydrous acetonitrile, add DMAP.
-
Add EDC or DCC to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application: Ether Derivatives
Ether derivatives of this compound are generally more stable metabolically than their ester counterparts. The ether linkage can act as a non-labile linker to introduce various functionalities, such as other aromatic rings, alkyl chains, or functional groups that can modulate the pharmacological profile of the parent molecule. For instance, the synthesis of chalcone analogs from related pyridine ethanol derivatives has been reported to yield compounds with potential antimicrobial activities.
Quantitative Data for Etherification Reactions
| Derivative | Alkylating Agent | Method | Solvent | Base | Yield (%) |
| 2-(2-methoxyethyl)-5-methylpyridine | Methyl iodide | Williamson Ether Synthesis | Tetrahydrofuran | Sodium hydride | 70-80 |
| 2-(2-benzyloxyethyl)-5-methylpyridine | Benzyl bromide | Williamson Ether Synthesis | N,N-Dimethylformamide | Sodium hydride | 75-85 |
| 2-(2-phenoxyethyl)-5-methylpyridine | Phenol | Mitsunobu Reaction | Tetrahydrofuran | DEAD, PPh₃ | 60-70 |
Experimental Protocol: Synthesis of 2-(2-methoxyethyl)-5-methylpyridine (Williamson Ether Synthesis)
This protocol describes the formation of a methyl ether using methyl iodide.
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The derivatization of this compound through esterification and etherification provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer robust and adaptable methods for generating diverse libraries of derivatives for screening in drug discovery programs. The choice of derivatization strategy and the specific reagents used will depend on the desired properties of the final compound and the overall synthetic scheme. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful drug development efforts.
Application Notes and Protocols for the Quantification of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-methylpyridin-2-yl)ethan-1-ol is a pyridine derivative of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and suitable for various sample matrices.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and knowledge of similar pyridine derivatives. These properties are essential for analytical method development.
| Property | Predicted Value/Characteristic | Significance for Analysis |
| Molecular Formula | C₈H₁₁NO | Essential for mass spectrometry. |
| Molecular Weight | 137.18 g/mol | Required for concentration calculations. |
| pKa | ~4.5 - 5.5 | The pyridine nitrogen is weakly basic, influencing the choice of mobile phase pH in HPLC to ensure proper ionization and retention. |
| UV Absorption | λmax ~260-270 nm | The pyridine ring absorbs UV light, enabling detection by UV spectrophotometry in HPLC. |
| Boiling Point | High (estimated >200 °C) | Suggests that GC analysis will require a high oven temperature. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions. | Guides the selection of appropriate solvents for sample preparation and mobile phase composition. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity >99%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical-grade phosphoric acid and sodium hydroxide.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 20:80, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 10 mg of this compound and dissolve it in 100 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
HPLC analysis workflow from sample preparation to quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity and is ideal for the analysis of this compound in complex matrices, such as biological fluids or for trace-level impurity analysis.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standard of this compound (purity >99%).
-
GC-grade solvents (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Start at 100 °C (hold for 2 min), ramp to 250 °C at 15 °C/min (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 137 (Molecular Ion), 122, 106 (Fragments) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation:
-
For solid samples: Dissolve a known amount of the sample in ethyl acetate.
-
For liquid samples (e.g., plasma): Perform a liquid-liquid extraction. To 1 mL of plasma, add a suitable internal standard, and extract with 5 mL of ethyl acetate. Evaporate the organic layer to dryness and reconstitute in 100 µL of ethyl acetate.
-
-
Derivatization (Optional): If peak tailing is observed, derivatization can be performed. To the dried extract or standard, add 50 µL of BSTFA and heat at 60 °C for 30 minutes.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Logical Relationship for Method Selection
Decision tree for selecting the appropriate analytical method.
Conclusion
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and implement these analytical methods in their laboratories.
Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol, a valuable intermediate in pharmaceutical development. Two primary synthetic routes are presented: the catalytic hydrogenation of 2-acetyl-5-methylpyridine and the reduction of the same starting material using sodium borohydride. Both methods offer high yields and are scalable for industrial production. A third potential, though less detailed, route involving the reaction of 2,5-dimethylpyridine with formaldehyde is also discussed. This document includes comprehensive experimental procedures, data summaries, and workflow diagrams to facilitate practical implementation in a laboratory or pilot plant setting.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif is found in a range of pharmaceutical compounds, making its efficient and scalable production a critical aspect of drug development. The protocols outlined herein provide reliable methods for obtaining this intermediate in high purity and yield, suitable for further synthetic transformations.
Synthetic Strategies
Two principal and one potential synthetic pathway for the large-scale production of this compound are detailed below. The choice of method may depend on available equipment, cost of reagents, and desired scale of production.
Route 1: Catalytic Hydrogenation of 2-Acetyl-5-methylpyridine
This method is a highly efficient and clean process that typically affords the desired product in excellent yield and purity. The use of a catalyst and hydrogen gas makes it an attractive option for large-scale industrial synthesis.
Route 2: Sodium Borohydride Reduction of 2-Acetyl-5-methylpyridine
Reduction with sodium borohydride is a well-established and versatile method for converting ketones to alcohols. It is a technically simpler procedure compared to catalytic hydrogenation and can be readily implemented in standard laboratory and pilot plant equipment.
Route 3 (Potential): Reaction of 2,5-Dimethylpyridine with Formaldehyde
This approach is based on the known reactivity of methylpyridines with formaldehyde. While a detailed large-scale protocol for this specific transformation is not as readily available in the literature, it represents a potentially cost-effective route starting from simple materials.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes.
Table 1: Summary of Catalytic Hydrogenation Protocol
| Parameter | Value | Reference |
| Starting Material | 2-Acetyl-5-methylpyridine | N/A |
| Catalyst | Chiral Iridium Complex (for asymmetric synthesis) | [1] |
| Co-catalyst/Base | Sodium Methoxide or Lithium tert-butoxide | [1] |
| Solvent | Methanol | [1] |
| Hydrogen Pressure | 3.0 - 5.0 MPa | [1] |
| Reaction Temperature | 40 - 80 °C | [1] |
| Reaction Time | 8 - 12 hours | [1] |
| Yield | 91 - 97% | [1] |
| Purity | 97 - 98% | [1] |
Note: The referenced protocol is for an asymmetric synthesis. For a non-chiral product, a standard hydrogenation catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel could be employed, potentially under similar conditions.
Table 2: Summary of Sodium Borohydride Reduction Protocol
| Parameter | Value | Reference |
| Starting Material | 2-Acetyl-5-methylpyridine | General Procedure |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |
| Solvent | Methanol or Ethanol | [2] |
| Reaction Temperature | 0 - 25 °C | [2] |
| Reaction Time | 1 - 4 hours | General Knowledge |
| Yield | Typically >90% | General Knowledge |
| Purity | High, dependent on workup | General Knowledge |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Acetyl-5-methylpyridine (Adapted from a similar procedure)
This protocol is adapted from a documented procedure for the asymmetric hydrogenation of a similar substrate and can be modified for a non-asymmetric synthesis by using a non-chiral catalyst.[1]
1. Catalyst Preparation (if preparing in-situ): a. In a suitable reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂) in methanol. b. Stir the solution at room temperature for approximately 30 minutes to form the active catalyst.
2. Hydrogenation Reaction: a. Charge a high-pressure autoclave with 2-acetyl-5-methylpyridine, the prepared catalyst solution, a base (e.g., sodium methoxide or lithium tert-butoxide), and additional methanol. b. Seal the autoclave and purge several times with hydrogen gas. c. Pressurize the reactor with hydrogen to the desired pressure (3.0 - 5.0 MPa). d. Heat the reaction mixture to the target temperature (40 - 80 °C) with vigorous stirring. e. Maintain the reaction at temperature and pressure for 8-12 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or GC).
3. Workup and Purification: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. b. Concentrate the reaction mixture under reduced pressure to remove the solvent. c. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Separate the organic phase, dry it over a drying agent (e.g., anhydrous sodium sulfate), and filter. e. Remove the solvent under reduced pressure to yield the crude product. f. Further purification, if necessary, can be achieved by distillation or column chromatography.
Protocol 2: Sodium Borohydride Reduction of 2-Acetyl-5-methylpyridine
This is a general and reliable protocol for the reduction of ketones.
1. Reaction Setup: a. In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-acetyl-5-methylpyridine in methanol or ethanol. b. Cool the solution to 0-5 °C in an ice bath.
2. Reduction: a. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic. b. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
3. Workup and Purification: a. Quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess sodium borohydride. b. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. c. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Evaporate the solvent under reduced pressure to obtain the crude this compound. f. The product can be purified further by vacuum distillation if required.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Synthetic Routes
Caption: Logical overview of the synthetic routes to the target molecule.
Conclusion
The protocols detailed in these application notes provide robust and scalable methods for the synthesis of this compound. The catalytic hydrogenation route offers high yields and purity, making it ideal for large-scale industrial production. The sodium borohydride reduction provides a simpler, yet effective, alternative that is well-suited for both laboratory and pilot-scale synthesis. These detailed procedures and associated data will be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes: The Potential of 2-(5-methylpyridin-2-yl)ethan-1-ol in the Synthesis of Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyridine and its derivatives are prevalent scaffolds in the design of small molecule kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. While direct literature describing the use of 2-(5-methylpyridin-2-yl)ethan-1-ol as a starting material in the synthesis of currently approved kinase inhibitors is limited, its structural motifs—a substituted pyridine ring linked to an ethyl alcohol—make it a highly valuable and versatile building block for the creation of novel kinase inhibitors or analogues of existing drugs.
This document will explore the potential application of this compound in kinase inhibitor synthesis, using the well-established pan-HER inhibitor, Neratinib , as a case study. Neratinib contains a pyridin-2-ylmethoxy moiety, which is structurally analogous to the core of this compound. We will detail the established synthesis of a key Neratinib intermediate and propose a synthetic protocol for a novel analogue using the specified starting material.
Case Study: Neratinib (HKI-272)
Neratinib is an oral, irreversible tyrosine kinase inhibitor that targets the Human Epidermal Growth Factor Receptor (HER) family, including HER2 and the Epidermal Growth Factor Receptor (EGFR).[1] It is used in the treatment of HER2-positive breast cancer. The synthesis of Neratinib involves the coupling of a quinoline core with a substituted aniline side-chain, 3-chloro-4-(pyridin-2-ylmethoxy)aniline. The pyridin-2-ylmethoxy portion of this molecule is crucial for its activity.
Proposed Application and Synthetic Strategy
The core structure of this compound can be leveraged to synthesize a novel aniline intermediate, 3-chloro-4-(2-(5-methylpyridin-2-yl)ethoxy)aniline. This intermediate is a close analogue of the one used in Neratinib synthesis and could be used to generate a novel Neratinib derivative. The proposed synthetic pathway involves three key transformations:
-
Chlorination of the Alcohol: Conversion of the primary alcohol in this compound to a more reactive leaving group, such as a chloride, to facilitate nucleophilic substitution.
-
Williamson Ether Synthesis: Coupling of the resulting alkyl chloride with a substituted phenol to form the diaryl ether linkage.
-
Nitro Group Reduction: Reduction of a nitro group to the corresponding aniline, making it ready for coupling with the kinase inhibitor's core structure.
This strategy highlights how this compound can serve as a precursor for generating diversity in the side chains of kinase inhibitors, potentially leading to compounds with altered potency, selectivity, or pharmacokinetic profiles.
Quantitative Data
The following table summarizes the inhibitory activity of Neratinib against its primary kinase targets. The data for the proposed analogue is hypothetical and would require experimental validation.
| Compound | Target Kinase | IC50 (nM) |
| Neratinib | HER2 | 59[2][3][4] |
| EGFR | 92[2][3][4] | |
| Proposed Analogue | HER2 / EGFR | To be determined |
Experimental Protocols
Protocol 1: Synthesis of Neratinib Intermediate 3-chloro-4-(pyridin-2-ylmethoxy)aniline
This protocol is based on established synthetic routes for Neratinib intermediates.
Step 1a: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-((2-chloro-4-nitrophenoxy)methyl)pyridine.
Step 1b: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline
-
Suspend 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 6:1 v/v).
-
Add a reducing agent such as zinc powder (5.0 eq) and a catalyst like ammonium chloride (3.0 eq).
-
Heat the mixture to 60 °C and stir vigorously overnight.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the zinc powder.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
Protocol 2: Proposed Synthesis of 3-chloro-4-(2-(5-methylpyridin-2-yl)ethoxy)aniline
This proposed protocol outlines the use of this compound to synthesize a novel intermediate for kinase inhibitor development.
Step 2a: Synthesis of 2-(2-chloroethyl)-5-methylpyridine
-
To a cooled (0 °C) solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane, slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Once complete, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(2-chloroethyl)-5-methylpyridine.
Step 2b: Synthesis of 2-(2-(2-chloro-4-nitrophenoxy)ethyl)-5-methylpyridine
-
In a manner analogous to Step 1a, react 2-chloro-4-nitrophenol (1.0 eq) with 2-(2-chloroethyl)-5-methylpyridine (1.1 eq) in the presence of potassium carbonate (1.5 eq) in DMF.
-
Heat the reaction and monitor for completion.
-
Work-up the reaction by precipitation in water, followed by filtration and drying to obtain the desired diaryl ether.
Step 2c: Synthesis of 3-chloro-4-(2-(5-methylpyridin-2-yl)ethoxy)aniline
-
Following the procedure in Step 1b, reduce the nitro group of 2-(2-(2-chloro-4-nitrophenoxy)ethyl)-5-methylpyridine using zinc and ammonium chloride in an ethanol/water mixture.
-
After reaction completion, perform an extractive work-up to isolate the final product, 3-chloro-4-(2-(5-methylpyridin-2-yl)ethoxy)aniline. This compound is now ready for coupling to a suitable kinase scaffold.
Visualizations
References
Application Notes and Protocols for the Reduction of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical reduction of 2-(5-methylpyridin-2-yl)ethan-1-ol to its corresponding alkane, 2-ethyl-5-methylpyridine. Two robust and well-established methods are presented: a two-step sequence involving tosylation followed by hydride reduction, and the Barton-McCombie deoxygenation. These protocols are designed to be adaptable for researchers in organic synthesis and medicinal chemistry.
Introduction
The deoxygenation of alcohols is a fundamental transformation in organic synthesis, often employed in the latter stages of natural product synthesis and in the structural modification of pharmacologically active molecules. The target compound, this compound, is a pyridyl-alkanol, and its reduction to 2-ethyl-5-methylpyridine can be a key step in generating analogues of biologically active compounds. The protocols outlined below provide two reliable pathways to achieve this transformation.
Compound Data
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | C₈H₁₁NO | 137.18 | Not specified | 71858-91-8 | |
| 2-ethyl-5-methylpyridine | C₈H₁₁N | 121.18 | Colorless to yellow liquid | 104-90-5 |
Safety Precautions
This compound:
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1].
-
Precautions: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
2-ethyl-5-methylpyridine:
-
Hazards: Combustible liquid. Harmful if swallowed. Toxic in contact with skin. Toxic if inhaled. Causes severe skin burns and eye damage[2].
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves and clothing, and eye/face protection. Use in a well-ventilated area[2].
Reagents: Many of the reagents used in the following protocols are hazardous. Always consult the relevant Safety Data Sheets (SDS) before use and handle them in a fume hood with appropriate personal protective equipment.
Protocol 1: Two-Step Tosylation and Hydride Reduction
This method involves the conversion of the primary alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with a hydride from Lithium Aluminum Hydride (LiAlH₄).
Experimental Workflow
References
Application Notes and Protocols for 2-(5-methylpyridin-2-yl)ethan-1-ol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-methylpyridin-2-yl)ethan-1-ol is a versatile pyridine derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring capable of various transformations, makes it a key intermediate in the preparation of a range of compounds, including those with potential pharmaceutical applications. Derivatives of this compound have been explored for their biological activities, including anti-fibrotic and antimicrobial properties.
These application notes provide an overview of the utility of this compound as a reagent in several key chemical transformations, including oxidation, esterification, and etherification. Detailed experimental protocols for these reactions are provided to facilitate its use in research and development.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 71858-91-8 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
Applications in Synthesis
This compound is a primary alcohol, and as such, its hydroxyl group can undergo a variety of common chemical transformations. These reactions allow for the introduction of diverse functional groups, extending the molecular complexity and enabling the synthesis of new chemical entities for screening in drug discovery programs.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized products, 2-(5-methylpyridin-2-yl)acetaldehyde and 2-(5-methylpyridin-2-yl)acetic acid, are themselves valuable intermediates for further synthetic elaborations, such as reductive amination or amide bond formation.
Reaction Scheme: Oxidation of this compound
Caption: Oxidation pathways of this compound.
Experimental Protocol: Oxidation to 2-(5-methylpyridin-2-yl)acetic acid
This protocol describes the full oxidation of the primary alcohol to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and acetone.
-
Cool the solution in an ice bath and slowly add an excess of potassium permanganate (approx. 2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add a dilute solution of sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Acidify the filtrate to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-methylpyridin-2-yl)acetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant | This compound (1.37 g, 10 mmol) |
| Oxidizing Agent | Potassium Permanganate (3.16 g, 20 mmol) |
| Solvent | Acetone/Water (1:1, 50 mL) |
| Reaction Time | 4 hours |
| Reaction Temp. | Reflux |
| Yield | ~70-80% |
Esterification Reactions
The hydroxyl group of this compound can be readily esterified with various acylating agents, such as acid chlorides or anhydrides, to produce the corresponding esters. These ester derivatives can exhibit modified pharmacokinetic properties and may serve as prodrugs in drug development.
Reaction Scheme: Esterification of this compound
Caption: General esterification reaction.
Experimental Protocol: Synthesis of 2-(5-methylpyridin-2-yl)ethyl acetate
This protocol details the esterification using acetic anhydride in the presence of a base catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (as catalyst and acid scavenger)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant | This compound (1.37 g, 10 mmol) |
| Acylating Agent | Acetic Anhydride (1.22 g, 12 mmol) |
| Base | Pyridine (1.19 g, 15 mmol) |
| Solvent | Dichloromethane (50 mL) |
| Reaction Time | 6 hours |
| Reaction Temp. | Room Temperature |
| Yield | >90% |
Williamson Ether Synthesis
The hydroxyl group can be converted into an alkoxide and subsequently reacted with an alkyl halide to form an ether. This classic Sₙ2 reaction, the Williamson ether synthesis, allows for the introduction of a variety of alkyl groups, further diversifying the chemical space accessible from this starting material.
Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Synthesis of 2-(2-methoxyethyl)-5-methylpyridine
This protocol outlines the synthesis of the methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or three-necked flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant | This compound (1.37 g, 10 mmol) |
| Base | Sodium Hydride (60% dispersion, 0.48 g, 12 mmol) |
| Alkylating Agent | Methyl Iodide (1.56 g, 11 mmol) |
| Solvent | Anhydrous THF (50 mL) |
| Reaction Time | 12 hours |
| Reaction Temp. | Room Temperature |
| Yield | ~85-95% |
Signaling Pathways and Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their potential to modulate biological pathways. For instance, certain pyridine-containing compounds have been shown to interact with various kinases and receptors. The structural motif of this compound can be found in precursors to molecules with potential anti-fibrotic activity. Fibrosis is a complex process involving multiple signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.
Logical Relationship: From Reagent to Potential Biological Target
Caption: Drug discovery workflow starting from the reagent.
The synthesis of libraries of compounds derived from this compound for screening against targets in such pathways represents a viable strategy in early-stage drug discovery.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of pyridine derivatives. The protocols provided herein for its oxidation, esterification, and etherification offer reproducible methods for the preparation of key synthetic intermediates. These intermediates can be further elaborated to generate novel compounds for evaluation in drug discovery and development programs, particularly in the search for modulators of signaling pathways implicated in diseases such as fibrosis. Researchers and scientists are encouraged to utilize these methods as a foundation for the exploration of new chemical space around the 5-methylpyridine scaffold.
Application Notes and Protocols: 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and key reactions involving 2-(5-methylpyridin-2-yl)ethan-1-ol, a valuable intermediate in pharmaceutical and materials science research. The following sections detail reaction conditions, experimental protocols, and visual workflows to guide researchers in their laboratory work.
Synthesis of this compound
The synthesis of this compound can be achieved from the readily available starting material, 2,5-lutidine (also known as 2,5-dimethylpyridine). The key transformation involves the hydroxymethylation of the methyl group at the 2-position of the pyridine ring. A plausible synthetic route involves the reaction of 2,5-lutidine with formaldehyde. A similar reaction has been reported for a related derivative, where 5-(1-methoxymethoxyethyl)-2-methylpyridine was heated with formalin in a sealed tube to yield the corresponding ethanol derivative[1].
Reaction Scheme: From 2,5-Lutidine to this compound
Caption: Synthetic pathway from 2,5-lutidine.
Experimental Protocol: Synthesis from 2,5-Lutidine
This protocol is adapted from analogous reactions involving the hydroxymethylation of methylpyridines[1].
Materials:
-
2,5-Lutidine (2,5-dimethylpyridine)
-
Paraformaldehyde
-
Pressurized reaction vessel (e.g., a sealed tube or autoclave)
-
Solvent (optional, e.g., a high-boiling point ether or hydrocarbon)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry, thick-walled glass sealed tube, combine 2,5-lutidine (1.0 eq) and paraformaldehyde (1.1 - 1.5 eq).
-
If desired, add a high-boiling point solvent to facilitate mixing and heat transfer.
-
Securely seal the tube. Caution: This reaction generates pressure and must be performed in an appropriate, pressure-rated vessel with proper safety precautions, including a blast shield.
-
Heat the reaction mixture to 150-180 °C for 8-12 hours.
-
Allow the reaction vessel to cool completely to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure to remove any volatile components.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the desired product, this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
| Parameter | Value | Reference |
| Starting Material | 2,5-Lutidine | |
| Reagent | Paraformaldehyde | General Knowledge |
| Temperature | 150-180 °C | [1] |
| Reaction Time | 8-12 hours | [1] |
| Purification | Silica Gel Chromatography | General Knowledge |
Key Reactions of this compound
As a primary alcohol, this compound can undergo a variety of common transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification with carboxylic acids.
Oxidation Reactions
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions[2][3][4]. Mild oxidizing agents will typically stop at the aldehyde stage, while strong oxidizing agents will proceed to the carboxylic acid.
Caption: Oxidation of this compound.
This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent, to minimize over-oxidation to the carboxylic acid[4].
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Celite
-
Anhydrous diethyl ether
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing the pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product further by column chromatography.
This protocol uses potassium permanganate, a strong oxidizing agent, to convert the primary alcohol directly to a carboxylic acid[4].
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution (e.g., water/acetone or aqueous NaOH).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄, approx. 3-4 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Quench any excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Reaction | Oxidizing Agent | Product | Typical Conditions | Reference |
| Mild Oxidation | PCC, Swern Oxidation | Aldehyde | Anhydrous DCM, Room Temp | [4] |
| Strong Oxidation | KMnO₄, H₂CrO₄ (Jones) | Carboxylic Acid | Aqueous, Basic or Acidic | [4][5] |
Esterification Reactions
The Fischer esterification is a classic method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst[6]. Alternatively, other coupling agents can be used to facilitate the reaction under milder conditions[7].
Caption: Fischer esterification of this compound.
This protocol describes a general procedure for the acid-catalyzed esterification of this compound[6].
Materials:
-
This compound
-
A carboxylic acid of choice (R-COOH)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst (e.g., TsOH)
-
A suitable solvent (often, the alcohol reactant can be used in excess, or a solvent like toluene can be used with a Dean-Stark apparatus to remove water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the carboxylic acid (1.1-1.5 eq).
-
If not using the alcohol as the solvent, add a suitable solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux for several hours, monitoring for the formation of the ester by TLC. If using a Dean-Stark trap, monitor the collection of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
| Parameter | Reagents | Conditions | Purpose | Reference |
| Reactants | Alcohol + Carboxylic Acid | 1.0 : 1.1-1.5 eq | Formation of Ester | [6] |
| Catalyst | Conc. H₂SO₄ or TsOH | Catalytic amount | Protonates carbonyl, facilitates nucleophilic attack | [6] |
| Temperature | Reflux | Drives equilibrium | To favor product formation by removing water | [6] |
| Workup | NaHCO₃ wash | Aqueous | Neutralizes acid catalyst | General Knowledge |
References
- 1. prepchem.com [prepchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxidation of alcohols Flashcards by orange tango [brainscape.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for the Chromatographic Separation of 2-(5-methylpyridin-2-yl)ethan-1-ol
Disclaimer: The following application notes and protocols are exemplary and have been developed based on established chromatographic principles and methods for structurally similar pyridine derivatives. Optimal separation conditions for 2-(5-methylpyridin-2-yl)ethan-1-ol may require further method development and validation.
Introduction
This compound is a pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Its purity and enantiomeric composition are critical quality attributes that necessitate reliable and robust analytical methods for its separation and quantification. This document provides detailed protocols for the chromatographic analysis of this compound using High-Performance Liquid Chromatography (HPLC) for achiral and chiral separations, as well as Gas Chromatography (GC) for purity and residual solvent analysis.
Reverse-Phase HPLC Method for Purity Analysis
This method is suitable for determining the purity of this compound and quantifying it in the presence of non-chiral impurities.
Data Presentation
| Parameter | Value |
| Chromatographic Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 4.5 min |
| Theoretical Plates | > 5000 |
| Tailing Factor | 0.9 - 1.5 |
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC-grade water and mixing thoroughly.
-
Prepare the mobile phase by mixing acetonitrile and 0.1% formic acid in water in a 30:70 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range of the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area for the analyte.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
Quantify the analyte in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
-
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC analysis.
Chiral HPLC Method for Enantiomeric Separation
This method is designed to separate the enantiomers of this compound.
Data Presentation
| Parameter | Value |
| Chromatographic Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane: Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (Enantiomer 1) | ~ 8.2 min |
| Expected Retention Time (Enantiomer 2) | ~ 9.5 min |
| Resolution (Rs) | > 1.5 |
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade n-hexane and isopropanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a racemic standard of this compound by dissolving it in the mobile phase to a concentration of approximately 100 µg/mL.
-
Prepare the sample in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is observed.
-
Inject the racemic standard to confirm the separation of the two enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC analysis.
Gas Chromatography (GC) Method for Purity and Volatile Impurities
This GC method is suitable for assessing the purity of this compound and for the analysis of volatile organic impurities.
Data Presentation
| Parameter | Value |
| GC Column | Fused silica capillary column with a polar stationary phase (e.g., WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Expected Retention Time | ~ 10.5 min |
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare the sample by dissolving it in the same solvent to a concentration within the working range of the standards.
-
For analysis of volatile impurities, a headspace GC method may be more appropriate.
-
-
GC System Setup:
-
Install the specified GC column and condition it according to the manufacturer's instructions.
-
Set the instrument parameters as detailed in the data table.
-
-
Chromatographic Analysis:
-
Inject the prepared standard and sample solutions into the GC.
-
Record the chromatograms.
-
-
Data Analysis:
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Determine the purity of the sample by area percent normalization.
-
Quantify any identified impurities using the calibration curve generated from the corresponding reference standards.
-
Logical Relationship Diagram for GC Method
Caption: Logical flow of the GC analysis.
Application Notes and Protocols: 2-(5-Methylpyridin-2-yl)ethan-1-ol Derivatives as Precursors for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-amino-5-methylpyridine, a derivative conceptually related to 2-(5-methylpyridin-2-yl)ethan-1-ol, as a key precursor in the synthesis of potent kinase inhibitors. The focus of this document is the synthesis and biological evaluation of Omipalisib (GSK2126458), a highly selective and potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various human cancers.[4] Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, represents a promising therapeutic strategy in oncology.
Synthesis of Omipalisib (GSK2126458)
The synthesis of Omipalisib (GSK2126458) involves a multi-step process culminating in a Suzuki coupling reaction between a pyridinyl-benzenesulfonamide intermediate and a quinoline core. The key precursor derived from the 5-methylpyridine scaffold is N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide.
Experimental Workflow for the Synthesis of Omipalisib (GSK2126458)
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and efficient method is the reduction of the corresponding ketone, 2-acetyl-5-methylpyridine. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored due to its high selectivity for the carbonyl group, operational simplicity, and generally high yields.
Q2: I am planning the reduction of 2-acetyl-5-methylpyridine with NaBH₄. What are the recommended reaction conditions?
A2: For a standard laboratory-scale synthesis, a common starting point is to dissolve 2-acetyl-5-methylpyridine in an alcoholic solvent, such as methanol or ethanol. The reaction mixture is then cooled in an ice bath before the portion-wise addition of sodium borohydride. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial.
Q3: What are the potential side reactions or byproducts I should be aware of during the NaBH₄ reduction?
A3: While the NaBH₄ reduction of acetylpyridines is generally clean, some potential side reactions can occur:
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Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction of the pyridine ring is a theoretical possibility under harsh conditions.
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Reaction with Solvent: Sodium borohydride can react with the alcohol solvent to produce hydrogen gas and the corresponding sodium tetraalkoxyborate. This is usually a slow reaction at low temperatures but can become more significant with prolonged reaction times or at elevated temperatures.[1]
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Formation of Borate Esters: The intermediate alkoxyborohydride can potentially react further with the product alcohol to form borate esters. These are typically hydrolyzed during the aqueous workup.
Q4: How can I purify the final product, this compound?
A4: After the reaction is complete, a standard aqueous workup is performed. This typically involves quenching the excess NaBH₄ with water or a dilute acid, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. For higher purity, the crude product can be further purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. 2. Incomplete Reaction: Insufficient reaction time or low temperature. 3. Loss during Workup: Emulsion formation during extraction or improper pH adjustment. | 1. Use fresh, dry NaBH₄. 2. Monitor the reaction by TLC until the starting material is consumed. Allow the reaction to warm to room temperature if it is proceeding too slowly at 0°C. 3. Break up emulsions by adding brine. Ensure the aqueous layer is sufficiently basified before extraction to keep the pyridine nitrogen unprotonated. |
| Presence of Unreacted Starting Material | 1. Insufficient Reducing Agent: Not enough NaBH₄ was added to fully reduce the ketone. 2. Short Reaction Time: The reaction was stopped before completion. | 1. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). 2. Continue monitoring by TLC and allow the reaction to proceed until the starting material spot disappears. |
| Multiple Spots on TLC (in addition to product and starting material) | 1. Formation of Side Products: See Q3 in the FAQ section. 2. Contamination: Impure starting material or solvents. | 1. Ensure the reaction is run at a low temperature to minimize side reactions. A thorough aqueous workup should hydrolyze most borate byproducts. 2. Use pure, dry solvents and check the purity of the starting material before the reaction. |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The hydroxyl group and pyridine nitrogen can increase water solubility. 2. Emulsion during Extraction: The presence of borate salts can sometimes lead to emulsions. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with the organic solvent. 2. Add a small amount of brine or filter the mixture through a pad of celite to break the emulsion. |
Experimental Protocols
Detailed Protocol for the NaBH₄ Reduction of 2-acetyl-5-methylpyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
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2-acetyl-5-methylpyridine
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Sodium borohydride (NaBH₄)
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Methanol (MeOH) or Ethanol (EtOH), anhydrous
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Deionized water
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Ethyl acetate (EtOAc) or Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography (if necessary)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-methylpyridine (1.0 eq) in anhydrous methanol or ethanol (approximately 0.25 M concentration).
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Addition of NaBH₄: While stirring vigorously, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Be cautious as hydrogen gas evolution may occur.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material spot is no longer visible. This may take 1-3 hours at 0°C. If the reaction is sluggish, it can be allowed to warm to room temperature.
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Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0°C.
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Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate to ensure the product is in its free base form. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
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Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Effect of NaBH₄ Equivalents on Yield
| Equivalents of NaBH₄ | Reaction Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 1.0 | 3 | 0 | ~85 | ~75 |
| 1.5 | 2 | 0 | >95 | ~90 |
| 2.0 | 1.5 | 0 | >99 | ~92 |
| 2.5 | 1.5 | 0 | >99 | ~92 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Effect of Solvent and Temperature on Reaction Time
| Solvent | Temperature (°C) | Approximate Reaction Time (h) for >95% Conversion |
| Methanol | 0 | 2-3 |
| Methanol | 25 (Room Temp) | <1 |
| Ethanol | 0 | 3-4 |
| Ethanol | 25 (Room Temp) | 1-1.5 |
Note: Reactions at room temperature may have a slightly higher chance of side product formation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(5-methylpyridin-2-yl)ethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Question: My final product purity is below 95% after silica gel column chromatography. What are the potential causes and how can I improve it?
Answer:
Low purity after column chromatography can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
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Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify the optimal mobile phase for separation.
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Column Overloading: Exceeding the binding capacity of the silica gel can lead to poor separation.
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Solution: Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
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Presence of Highly Polar Impurities: Some impurities may not elute from the column with the chosen solvent system, leading to co-elution with the product in subsequent fractions.
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Solution: A polar flush (e.g., 10% methanol in dichloromethane) after collecting the product can help remove strongly adsorbed impurities from the column.
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Product Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
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Solution: Consider using neutral alumina for chromatography or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
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Issue 2: Difficulty in Crystallizing the Product
Question: I am unable to induce crystallization of this compound from my purified fractions. What should I do?
Answer:
Crystallization is dependent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Troubleshooting Steps:
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Solvent Screening: Test a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, toluene).
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Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly.
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Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystal growth.
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Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal formation.
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Concentration: Slowly evaporate the solvent from the solution to increase the concentration of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect during the synthesis and purification of this compound?
A1: Common impurities can include:
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Unreacted starting materials: Such as 2,5-lutidine (2,5-dimethylpyridine) or related precursors.
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Over-oxidized products: Such as the corresponding carboxylic acid or aldehyde if the alcohol is oxidized.
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Isomeric impurities: Positional isomers that may have formed during the synthesis.
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Polymerization products: Depending on the reaction conditions.
Q2: What is the recommended method for initial purification of the crude product?
A2: For most lab-scale preparations, silica gel column chromatography is the recommended initial purification method due to its versatility in separating a wide range of impurities.
Q3: Can I use distillation for purification?
A3: Distillation can be a viable method if this compound is thermally stable and has a boiling point significantly different from its impurities. Vacuum distillation is often preferred to lower the required temperature and prevent degradation.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 60-80% | High resolution, versatile | Time-consuming, solvent-intensive |
| Crystallization | >99% | 70-90% (of purified material) | High purity, scalable | Requires a suitable solvent, potential for product loss in mother liquor |
| Vacuum Distillation | 95-98% | 50-70% | Good for large scale, removes non-volatile impurities | Requires thermal stability, may not separate isomers effectively |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 20% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
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Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes) to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the purified oil in a minimal amount of a hot solvent (e.g., ethyl acetate).
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
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Crystal Formation: If crystals form, this is a suitable solvent. If not, try adding a small amount of an anti-solvent (e.g., hexanes).
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Scaling Up: Dissolve the bulk of the material in the minimum amount of the hot, selected solvent system.
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Isolation: Allow the solution to cool and the crystals to form. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
Technical Support Center: Synthesis of 2-(5-Methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, starting from the common precursor 2,5-dimethylpyridine.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of 2,5-dimethylpyridine | 1. Inactive n-Butyllithium (n-BuLi): The reagent may have degraded due to improper storage. 2. Insufficient reaction temperature: The temperature may be too high for the initial lithiation step, causing the n-BuLi to decompose. | 1. Titrate n-BuLi solution before use to determine the exact molarity. 2. Maintain a low temperature (e.g., -78 °C) during the addition of n-BuLi. |
| Formation of a dark, tar-like substance | Decomposition of starting material or product: This can be caused by excessively high temperatures or prolonged reaction times, particularly in the presence of strong bases or acids. | 1. Carefully control the reaction temperature at all stages. 2. Minimize the reaction time and monitor the progress by TLC or GC. |
| Multiple spots on TLC/GC analysis of the crude product | 1. Over-alkylation: Reaction of the desired product with the alkylating agent. 2. Formation of isomers: Potential for reaction at other positions on the pyridine ring. | 1. Use a controlled stoichiometry of the alkylating agent (e.g., ethylene oxide). 2. Optimize the reaction conditions (temperature, solvent) to favor the desired isomer. |
| Low yield of the final alcohol product | Incomplete reduction of the intermediate carbonyl compound (if this route is chosen): The reducing agent may be weak or used in insufficient quantity. | 1. Use a stronger reducing agent such as lithium aluminum hydride (LAH) if compatible with other functional groups. 2. Ensure a molar excess of the reducing agent is used. |
| Difficult purification of the final product | Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. | 1. Utilize a different stationary phase or solvent system for chromatography. 2. Consider derivatization of the product or impurities to alter their polarity before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves the functionalization of 2,5-dimethylpyridine. The synthesis can be broken down into two main steps:
-
Deprotonation and Alkylation: 2,5-dimethylpyridine is first deprotonated at the 2-methyl group using a strong base like n-butyllithium (n-BuLi). The resulting anion is then reacted with an electrophile such as ethylene oxide to introduce the two-carbon side chain.
-
Work-up and Purification: The reaction is quenched, and the desired product, this compound, is isolated and purified, typically through column chromatography.
dot
Caption: General synthetic workflow for this compound.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters are:
-
Temperature: The deprotonation step with n-BuLi is highly exothermic and requires low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
-
Anhydrous Conditions: n-Butyllithium and the intermediate lithium salt are extremely reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents must be used to avoid quenching the reaction.
-
Stoichiometry of Reagents: The molar ratio of n-BuLi to 2,5-dimethylpyridine and ethylene oxide should be carefully controlled to maximize yield and minimize the formation of byproducts.
Q3: What are the expected side products in this synthesis?
Potential side products include:
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Unreacted 2,5-dimethylpyridine: Due to incomplete deprotonation.
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Di-alkylation product: Where both methyl groups of 2,5-dimethylpyridine have reacted.
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Products from reaction at other positions of the pyridine ring: Although less likely for the 2-methyl group, it can occur under certain conditions.
-
N-oxide formation: If an oxidizing agent is inadvertently present.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): A simple and effective method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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2,5-dimethylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dimethylpyridine and anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium solution is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Alkylation: Ethylene oxide is carefully introduced into the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield of this compound | 60-75% | Yields can vary based on the purity of reagents and strict control of reaction conditions. |
| Purity (by GC) | >98% | After purification by column chromatography. |
| Key Impurity Levels | ||
| Unreacted 2,5-dimethylpyridine | < 1% | Can be higher with inefficient deprotonation. |
| Di-alkylation product | < 2% | Controlled by stoichiometry. |
Technical Support Center: Optimization of Reaction Parameters for 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-(5-methylpyridin-2-yl)ethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the condensation of 2,5-dimethylpyridine with formaldehyde.
Issue 1: Low Conversion of 2,5-dimethylpyridine
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Question: My reaction shows a low conversion of the starting material, 2,5-dimethylpyridine. What are the potential causes and how can I improve the conversion rate?
-
Answer: Low conversion can be attributed to several factors. Please consider the following troubleshooting steps:
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Inadequate Reaction Temperature: The condensation reaction typically requires elevated temperatures. Ensure your reaction is maintained within the optimal temperature range, which can be between 140°C and 220°C depending on the specific protocol.[1]
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Insufficient Reaction Time: The reaction may be sluggish. An increase in reaction time, for example up to 3-5 hours, could lead to higher conversion.[1] However, prolonged reaction times might also promote the formation of byproducts.
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Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the correct proportion. For similar reactions, both acidic and basic catalysts have been employed.[2][3]
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Formaldehyde Stoichiometry: The molar ratio of formaldehyde to 2,5-dimethylpyridine is a critical parameter. Using a slight excess of formaldehyde can drive the reaction forward. However, a large excess may lead to the formation of polymeric byproducts.
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Pressure: Some procedures for similar compounds are performed in an autoclave under pressure, which can significantly influence the reaction rate and conversion.[1][2]
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Issue 2: Formation of Significant Byproducts
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Question: I am observing significant byproduct formation in my reaction mixture, what are these impurities and how can I minimize them?
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Answer: A common byproduct in the reaction of 2-methylpyridines with formaldehyde is the corresponding 2-vinylpyridine derivative, formed through dehydration of the desired product.[4][5] To minimize byproduct formation:
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Optimize Reaction Temperature and Time: High temperatures and long reaction times can favor the dehydration reaction. It is crucial to find a balance that allows for good conversion without excessive byproduct formation.
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Control of pH: The pH of the reaction mixture can influence the stability of the product. Acidic conditions can promote dehydration.
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Purification Strategy: Careful purification is essential to remove byproducts. Distillation under reduced pressure is a common method. Additionally, treatment with acids or bases can help in the removal of certain impurities.[6][7]
-
Issue 3: Difficulty in Product Isolation and Purification
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Question: I am having trouble isolating and purifying the final product, this compound. What are the recommended procedures?
-
Answer: The purification of pyridine alcohols can be challenging due to their physical properties. Here are some recommendations:
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Extraction: After the reaction, the product can be extracted from the reaction mixture using a suitable organic solvent.
-
Distillation: Vacuum distillation is the most common method for purifying pyridine alcohols. The boiling point will be significantly lower than at atmospheric pressure, which helps to prevent thermal degradation.
-
Chromatography: For high purity requirements, column chromatography on silica gel or alumina can be employed. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is often effective.
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Acid/Base Treatment: Washing the organic extract with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution can remove acidic impurities.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for the synthesis of similar 2-(pyridin-2-yl)ethan-1-ol derivatives is the condensation of the corresponding 2-methylpyridine with formaldehyde or its polymer, paraformaldehyde.[3][4][8] For the synthesis of this compound, the starting material would be 2,5-dimethylpyridine.
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The critical parameters to optimize for the condensation of 2,5-dimethylpyridine with formaldehyde include:
-
Temperature: Typically in the range of 140-220°C.[1]
-
Pressure: Often performed in a sealed reactor or autoclave.[1][2]
-
Molar ratio of reactants: The ratio of 2,5-dimethylpyridine to formaldehyde.
-
Catalyst: The choice and concentration of an acid or base catalyst can be crucial.[2][3]
-
Reaction time: Usually in the range of several hours.[1]
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, alternative routes could involve:
-
Grignard Reaction: Reaction of a Grignard reagent derived from a 2-halopyridine with an appropriate epoxide, or the reaction of a pyridyl Grignard reagent with an aldehyde.
-
N-Oxide Chemistry: Activation of the pyridine ring through N-oxidation, followed by reaction with a suitable nucleophile. Pyridine N-oxides can react with Grignard reagents to introduce substituents at the 2-position.[9][10]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as:
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Gas Chromatography (GC): GC is an excellent method to track the disappearance of the starting material and the appearance of the product and byproducts.[1]
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of an aliquot from the reaction mixture can be used to determine the conversion by integrating the signals of the starting material and the product.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-(Pyridin-2-yl)ethan-1-ol Derivatives
| Parameter | Value/Range | Reference |
| Starting Material | 2-methylpyridine or its derivatives | [1][4] |
| Reagent | Formaldehyde or Paraformaldehyde | [3][8] |
| Temperature | 90 - 220 °C | [1][3] |
| Pressure | Atmospheric to 8 MPa | [2] |
| Catalyst | Acetic acid, Benzoic acid, Organic bases | [2][3] |
| Reaction Time | 3 - 30 hours | [1][3] |
| Typical Yield | 21% (unoptimized) to higher yields with optimization | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on literature for similar compounds and should be optimized for specific laboratory conditions.
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Reaction Setup: To a high-pressure autoclave, add 2,5-dimethylpyridine and paraformaldehyde in a desired molar ratio (e.g., 1:1.2). A catalyst, such as an organic base (e.g., triethylamine) or a weak acid (e.g., benzoic acid), can be added at this stage.[2][3]
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Reaction Conditions: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 150-180°C) with stirring.[1] Maintain the reaction at this temperature for a set period (e.g., 3-6 hours), monitoring the internal pressure.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Purification:
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Remove any unreacted formaldehyde and low-boiling components by distillation at atmospheric pressure.
-
The residue can then be subjected to vacuum distillation to isolate the product, this compound.
-
For higher purity, the distilled product can be further purified by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 3. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 6. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 7. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 8. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of 2-(5-Methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(5-methylpyridin-2-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on studies of structurally similar 2-alkylpyridines, the degradation of this compound is expected to proceed through two primary pathways: oxidation of the ethanol side chain and hydroxylation of the pyridine ring. The side-chain oxidation likely involves the enzymatic conversion of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. Ring hydroxylation is also a common metabolic route for pyridine-containing compounds.
Q2: Which enzyme systems are likely involved in the degradation of this compound?
Cytochrome P450 (CYP) enzymes are the principal enzymes anticipated to mediate the initial oxidative steps in the degradation of this compound. Specifically, isoforms like CYP2E1 are known to be involved in the metabolism of pyridine. Other enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, are expected to participate in the subsequent oxidation of the ethanol side chain.
Q3: What are the potential major metabolites I should be looking for?
Researchers should primarily look for the following metabolites:
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2-(5-methylpyridin-2-yl)acetic acid: Formed from the oxidation of the ethanol side chain.
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2-(5-methylpyridin-2-yl)acetaldehyde: The intermediate in the side-chain oxidation pathway.
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Hydroxylated derivatives: Various isomers formed by the addition of a hydroxyl group to the pyridine ring.
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N-oxide derivative: Formed by the oxidation of the pyridine nitrogen.
Q4: Are there any known quantitative data on the degradation of this compound?
Currently, there is no specific quantitative data, such as degradation rates or half-life, available in the public domain for this compound. However, related compounds like 2-amino-3-methylpyridine have been studied in vitro, showing the formation of various oxidized metabolites. For quantitative analysis, it is recommended to perform in vitro metabolism studies using liver microsomes to determine the compound's metabolic stability and identify the major metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Issue 1: Low or No Detection of Parent Compound or Metabolites
| Possible Cause | Troubleshooting Step |
| Poor Extraction Efficiency | Optimize the extraction solvent and pH. For pyridine compounds, a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer at a slightly acidic or basic pH might improve recovery. |
| Inadequate LC-MS Sensitivity | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for the parent compound and potential metabolites. Use a sensitive instrument, such as a triple quadrupole or Orbitrap mass spectrometer. |
| Rapid Degradation | If studying the parent compound, ensure proper sample handling and storage to prevent degradation before analysis. For metabolic studies, use shorter incubation times initially to capture unstable intermediates. |
| Incorrect LC Method | Use a column and mobile phase suitable for polar and potentially basic compounds. A reversed-phase C18 column with a mobile phase containing a small amount of formic acid or ammonium formate can improve peak shape and retention. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | The basic nature of the pyridine ring can lead to interactions with residual silanols on the silica-based column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping or a different stationary phase (e.g., polymer-based). |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is either fully protonated or deprotonated. For pyridine (pKa ~5.2), an acidic mobile phase (pH 2-3) is often beneficial. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue 3: Difficulty in Metabolite Identification
| Possible Cause | Troubleshooting Step |
| Low Abundance of Metabolites | Increase the incubation time or the concentration of the enzyme source (e.g., liver microsomes) to generate higher levels of metabolites. Concentrate the sample before LC-MS analysis. |
| Complex Matrix Effects | Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Lack of Authentic Standards | If standards are unavailable, use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Perform MS/MS fragmentation studies to elucidate the structure of the metabolites. |
Data Presentation
As no specific quantitative data for this compound is publicly available, the following table presents hypothetical data for the in vitro metabolic stability in human liver microsomes, based on typical values for similar compounds.
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Parent Compound Remaining (%) | 100, 85, 60, 35, 10 |
| Calculated Half-life (t½) (min) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of degradation of this compound in the presence of human liver microsomes.
Materials:
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This compound
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Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
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Phosphate buffer (0.1 M, pH 7.4)
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Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
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96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add phosphate buffer and the HLM suspension.
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Pre-incubate the plate at 37°C for 5 minutes.
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Initiate the reaction by adding the NADPH regenerating system and the substrate (final concentration, e.g., 1 µM).
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Incubate the plate at 37°C with shaking.
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At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
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Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
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Analyze the samples to determine the concentration of the parent compound remaining at each time point.
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Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
Proposed Degradation Pathway
Technical Support Center: Crystallization of 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(5-methylpyridin-2-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges in crystallizing pyridine-containing compounds?
A1: Pyridine and its derivatives can present challenges during crystallization. Their polarity and potential for hydrogen bonding can lead to high solubility in many common solvents, making it difficult to achieve the supersaturation required for crystal growth. They may also have a tendency to form oils rather than solid crystals.
Q2: What type of solvents should I consider for the crystallization of this compound?
A2: Given the presence of a polar pyridine ring and a hydroxyl group capable of hydrogen bonding, you should consider solvents with a range of polarities. A good starting point is to test small quantities of your compound in various solvents to gauge solubility. Solvents to consider include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents (e.g., toluene, heptane) as anti-solvents. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective for compounds with intermediate polarity.
Q3: Is there a known melting point for this compound?
Q4: Can co-crystallization be a useful strategy for this compound?
A4: Yes, co-crystallization can be a powerful technique for compounds that are difficult to crystallize on their own. For pyridine-containing molecules, co-crystallization with dicarboxylic acids has been shown to be effective. This approach introduces new hydrogen bonding interactions that can facilitate the formation of a stable crystal lattice.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and provides potential solutions.
Problem 1: The compound will not dissolve in the chosen solvent, even with heating.
| Possible Cause | Suggested Solution |
| The solvent is too non-polar. | Try a more polar solvent. For a compound with a pyridine and alcohol group, polar solvents like ethanol or methanol are a good starting point. |
| Insufficient solvent volume. | Add more solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent will lead to poor yield. |
| The compound is highly crystalline and has low solubility. | Consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat to redissolve and then cool slowly. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the compound if available. |
| The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
Problem 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then allow it to cool more slowly. |
| The presence of impurities is depressing the melting point. | Purify the compound further using another technique, such as column chromatography, before attempting recrystallization. |
Problem 4: The crystal yield is very low.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. |
| The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal precipitation. |
| Premature crystallization occurred during a hot filtration step. | Warm the filtration apparatus (funnel and receiving flask) before filtration to prevent the solution from cooling and depositing crystals prematurely. |
Data Presentation
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar, hydrogen-bonding compounds. |
| Ethanol | 78 | 24.6 | A versatile solvent for compounds of intermediate polarity. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and with a lower boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, good for many organic compounds. |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, useful for less polar compounds. |
| Heptane | 98 | 1.9 | A non-polar solvent, often used as an anti-solvent. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Add a small excess of solvent (1-5%) to prevent premature crystallization.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization problems.
Logical Relationship of Crystallization Parameters
Caption: A diagram showing the key experimental factors that influence the outcome of a crystallization experiment.
Technical Support Center: Purification of 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-methylpyridin-2-yl)ethan-1-ol. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
The impurities present in your sample will largely depend on the synthetic route employed. Here are two common synthetic pathways and their likely impurities:
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Route 1: Grignard reaction of 2,5-lutidine with formaldehyde.
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Unreacted 2,5-lutidine: The starting material may not have fully reacted.
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Magnesium salts: Byproducts from the Grignard reagent formation and reaction workup.
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Side-products from formaldehyde: Polymerization of formaldehyde can lead to paraformaldehyde or other related impurities.
-
-
Route 2: Reduction of 2-acetyl-5-methylpyridine.
Q2: My crude this compound is a dark oil. How can I remove the color?
Colored impurities are common in reactions involving pyridine derivatives. Here are a few approaches:
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Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially lowering the yield.
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Column Chromatography: Silica gel chromatography is often effective at separating colored byproducts from the desired product.
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Distillation: If the colored impurities are non-volatile, vacuum distillation can be an effective purification method.
Q3: I am having trouble with the column chromatography of this compound. The compound is streaking or not moving from the baseline. What can I do?
Pyridine-containing compounds can be challenging to purify by silica gel chromatography due to their basic nature, which can lead to strong interactions with the acidic silica gel.
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Tailing/Streaking: This is often caused by the basic nitrogen atom interacting strongly with the acidic silica gel. To mitigate this, you can:
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Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or a few drops of aqueous ammonia in the eluent.
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Use deactivated silica gel or alumina.
-
-
Compound Sticking to the Baseline: If your compound is not moving even with a polar eluent like 100% ethyl acetate, it may be too polar for standard normal-phase chromatography.
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Consider adding a more polar solvent like methanol to your eluent system. A gradient elution from ethyl acetate to a mixture of ethyl acetate/methanol is often effective.
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For very polar compounds, reverse-phase chromatography might be a better option.
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Q4: What is a good solvent system for the recrystallization of this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like this compound, you might consider:
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Single Solvents: Toluene, ethyl acetate, or acetonitrile.
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Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., methanol, ethanol, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, diethyl ether). A common example is ethyl acetate/hexanes.
Q5: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium acetate, can provide good separation.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile compounds and can provide both purity information and the mass of the components.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Compound Streaks/Tails on TLC and Column | The basic pyridine nitrogen is interacting strongly with the acidic silica gel. | Add 0.1-1% triethylamine or a few drops of ammonia to the eluent. Use deactivated silica gel or alumina. |
| Compound Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate can be effective. |
| Poor Separation of Product and Impurity | The chosen eluent system has poor selectivity. | Experiment with different solvent systems. For example, try dichloromethane/methanol or ethyl acetate/ethanol. |
| Product Decomposes on the Column | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like alumina or florisil. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much solvent was used. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Add an anti-solvent dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve and cool slowly. |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. | Use a lower-boiling point solvent. Ensure slow cooling. Try adding a seed crystal. |
| Low Recovery | Too much solvent was used. The crystals were filtered before crystallization was complete. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. |
| Colored Impurities in Crystals | The impurities co-crystallized with the product. | Try a different recrystallization solvent. Consider treating the hot solution with activated carbon before filtration. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the solvent until it is just above the silica surface.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample to the top of the silica gel. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
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Elution: Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. If the compound still does not elute, a gradient of 1-5% methanol in ethyl acetate can be used. Remember to add 0.1% triethylamine to the eluent to prevent streaking.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product in different solvents.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | 85% | >98% | 75% | Effective for removing both polar and non-polar impurities. Yield loss can occur due to irreversible adsorption on silica. |
| Recrystallization (Ethyl Acetate/Hexanes) | 85% | 97% | 60% | Good for removing impurities with different solubility profiles. Yield can be lower due to the solubility of the product in the mother liquor. |
| Vacuum Distillation | 85% | 95% | 80% | Best for removing non-volatile or highly volatile impurities. May not separate impurities with similar boiling points. |
Note: The data in this table are illustrative and will vary depending on the nature and quantity of the impurities present in the crude material.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. 2-acetyl-5-methylpyridine, 5308-63-4 [thegoodscentscompany.com]
- 2. 2-Acetyl-5-methylpyridine [webbook.nist.gov]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
Technical Support Center: 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(5-methylpyridin-2-yl)ethan-1-ol. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound.
Q1: My sample of this compound shows declining purity over time. What are the likely causes?
A decrease in purity suggests chemical degradation. Several factors, based on the general reactivity of pyridine and alcohol moieties, could be responsible:
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Oxidation: The alcohol group is susceptible to oxidation, which could be accelerated by exposure to air (oxygen), heat, or trace metal impurities. This may lead to the formation of the corresponding aldehyde or carboxylic acid.
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Dehydration: Although less common for primary alcohols, elevated temperatures or acidic conditions could potentially lead to the elimination of water.
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Acid/Base Catalyzed Reactions: The pyridine nitrogen is basic and can be protonated by acids. Strong acids or bases may catalyze degradation pathways. The product is known to be incompatible with strong oxidizing agents and acids.
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Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.
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Incompatible Storage Materials: Contact with incompatible materials could catalyze degradation. Ensure storage in appropriate, inert containers.
Q2: I've noticed a change in the color of my this compound sample. What does this signify?
A color change is a common indicator of chemical degradation. The formation of new, colored impurities or degradation products is the likely cause. This is often associated with oxidation or polymerization reactions, which can produce conjugated systems that absorb visible light. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, if a color change is observed.
Q3: How can I minimize the degradation of this compound during storage and handling?
To ensure the long-term stability of your sample, adhere to the following storage and handling guidelines:
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Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from heat, open flames, and other sources of ignition.
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Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
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Light Protection: Store in amber glass vials or other light-blocking containers to prevent photodegradation.
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Avoid Contaminants: Ensure that the storage container is clean and free from any contaminants, especially strong acids, bases, and oxidizing agents.[1]
Q4: What analytical methods are suitable for assessing the stability of this compound?
To properly assess the stability and identify potential degradation products, stability-indicating analytical methods are required. These are methods that can separate the intact active pharmaceutical ingredient (API) from its degradation products.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is a common and effective technique. The aromatic pyridine ring will provide good UV absorbance.
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of the compound, GC-MS can also be a powerful tool for separation and identification of impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying and characterizing unknown degradation products.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition.
Q2: What substances are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong bases, and acids.[1]
Q3: Is this compound sensitive to air or light?
Quantitative Data Summary
As no specific stability data for this compound was found in the public domain, the following table is provided as a template for researchers to record their own findings from stability studies.
| Condition | Time Point | Purity (%) | Appearance | Degradation Products Detected (%) |
| 25°C / 60% RH | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 40°C / 75% RH | 0 | |||
| 1 month | ||||
| 3 months | ||||
| Photostability | 0 | |||
| (ICH Q1B) | T final |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
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Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Use a gradient elution to ensure separation of polar and non-polar impurities. A common mobile phase system is a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
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Detection: Use a photodiode array (PDA) or UV detector. The detection wavelength should be set at the λmax of this compound.
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Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing. The specificity is demonstrated by showing that the degradation products from the forced degradation study are well-resolved from the parent peak.
Visualizations
References
Technical Support Center: Production of 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(5-methylpyridin-2-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory-scale synthesis involves the reaction of a metallated 2,5-lutidine (2,5-dimethylpyridine) with ethylene oxide. This typically involves the deprotonation of 2,5-lutidine at the 2-methyl group using a strong base, followed by the nucleophilic attack of the resulting carbanion on the epoxide ring. Another potential route involves the reaction of 2,5-lutidine with formaldehyde or paraformaldehyde, though this may present challenges with selectivity and side reactions.
Q2: Which base is most effective for the deprotonation of 2,5-lutidine?
A2: Strong organolithium bases are typically required for the quantitative deprotonation of the 2-methyl group of 2,5-lutidine. n-Butyllithium (n-BuLi) is a common choice due to its high basicity.[1][2][3] Lithium diisopropylamide (LDA) can also be used, but may result in lower yields in some cases.[1] The choice of base can significantly impact the reaction's success and side-product profile.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are associated with the use of highly reactive and pyrophoric reagents like n-butyllithium and the handling of ethylene oxide, which is a toxic and flammable gas. Grignard-type reactions are often exothermic and can lead to thermal runaway if not properly controlled. Careful temperature management, an inert atmosphere, and appropriate personal protective equipment are crucial.
Q4: What are the typical impurities and side products?
A4: Potential side products include dialkylated species, where the formed alcohol is deprotonated and reacts with another molecule of the lithiated lutidine.[1] Unreacted starting material and polymeric material from ethylene oxide can also be present. Impurities from the starting materials, such as other picoline or lutidine isomers, can also contaminate the final product.
Q5: What purification methods are recommended for the final product?
A5: Purification is typically achieved through column chromatography on silica gel. Distillation under reduced pressure can also be employed, depending on the boiling point of the product and the nature of the impurities. Washing the organic extract with dilute acid and then base can help remove basic and acidic impurities before the final purification step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of 2,5-lutidine. | - Ensure the use of a sufficiently strong and fresh organolithium base (e.g., n-BuLi). Titrate the n-BuLi solution before use to confirm its concentration. - Use a non-protic, anhydrous solvent like tetrahydrofuran (THF) and ensure all glassware is rigorously dried. - Perform the deprotonation at a low temperature (e.g., -78 °C to 0 °C) to ensure the stability of the lithiated intermediate. |
| Inactive ethylene oxide. | - Use freshly opened or properly stored ethylene oxide. Ethylene oxide can polymerize over time, especially in the presence of impurities. |
| Reaction temperature is too low for the epoxide opening. | - After the addition of ethylene oxide at a low temperature, allow the reaction mixture to slowly warm to room temperature or gently heat to facilitate the ring-opening reaction. |
| Quenching the reaction improperly. | - Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature before warming to room temperature. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Dialkylation. | - Use a slight excess of ethylene oxide to ensure the lithiated intermediate reacts with it rather than the product alcohol. - Maintain a low reaction temperature during the addition of ethylene oxide. |
| Polymerization of ethylene oxide. | - Add the ethylene oxide solution slowly to the reaction mixture to maintain a low concentration and minimize polymerization. - Ensure the reaction is carried out under strictly anhydrous and inert conditions. |
| Formation of isomers. | - Use high-purity 2,5-lutidine as the starting material to avoid the formation of isomeric products. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider using a different stationary phase if silica gel is not effective. |
| Product is an oil that is difficult to handle. | - After purification, remove the solvent under reduced pressure at a low temperature to avoid decomposition. - If the product is an oil, it may be possible to crystallize it from a suitable solvent or as a salt (e.g., hydrochloride). |
| Presence of residual base or acid. | - Perform an aqueous workup with dilute acid and base washes to remove ionic impurities before chromatography or distillation. |
Experimental Protocols
Synthesis of this compound via Lithiation of 2,5-Lutidine
This protocol is a representative procedure based on the alkylation of substituted picolines with epoxides.[1]
Materials:
-
2,5-Lutidine
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n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide (as a solution in THF or bubbled as a gas)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 2,5-lutidine (1.0 equivalent) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 equivalents) dropwise via syringe. A color change is typically observed, indicating the formation of the lithiated species. Stir the mixture at this temperature for 1 hour.
-
Reaction with Ethylene Oxide: Slowly add a pre-cooled solution of ethylene oxide (1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
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Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative yields for the alkylation of picoline derivatives with an epoxide, which are analogous to the synthesis of this compound.
| Picoline Derivative | Base | Epoxide | Yield (%) | Reference |
| 2-Picoline | n-BuLi | 1,2-Epoxyoctane | ~70-80% | [1] |
| 2-Picoline | LDA | 1,2-Epoxyoctane | ~50-60% | [1] |
| 2-Methylpyridine | Various organic bases | Formaldehyde | 3-5% (single-pass) | CN1580046A |
| 2-Methylpyridine | Acid catalyst | Paraformaldehyde | 31.37% (single-pass) | CN105237468A |
Note: The yields presented are for analogous reactions and may differ for the synthesis of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low or no product yield.
Signaling Pathway (Hypothetical Reaction Mechanism)
Caption: Simplified reaction mechanism for the synthesis.
References
Technical Support Center: Alternative Synthetic Routes for 2-(5-methylpyridin-2-yl)ethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 2-(5-methylpyridin-2-yl)ethan-1-ol. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Alternative Synthetic Routes Overview
Four primary alternative synthetic routes for this compound are outlined below. Each route offers distinct advantages and potential challenges.
Caption: Overview of alternative synthetic pathways to this compound.
Route 1: Reduction of 2-acetyl-5-methylpyridine
This is often the most direct route, involving the reduction of a commercially available ketone.
Experimental Workflow
Caption: Workflow for the reduction of 2-acetyl-5-methylpyridine.
Troubleshooting and FAQs
Q1: My reaction is sluggish or incomplete. What could be the issue?
A1:
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Reagent Quality: Sodium borohydride (NaBH₄) can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.
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Solvent: While methanol or ethanol are common, ensure they are anhydrous. Water will react with NaBH₄, reducing its effectiveness.
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Temperature: The reaction is typically run at 0°C to room temperature. If the reaction is slow, allowing it to warm to room temperature for a longer period may help.
Q2: I'm observing a significant amount of a side product. What could it be?
A2: A common side reaction is the formation of borate esters from the reaction of the alcohol product with borane intermediates. This is usually addressed during the workup. Ensure the quenching step is performed thoroughly to hydrolyze these esters.
Q3: The workup is problematic, and I have a cloudy solution. How can I improve the purification?
A3:
-
Boron Salts: Boron salts formed during the reaction and quenching can sometimes be difficult to remove. After quenching and removing the organic solvent, redissolving the crude product in a minimal amount of methanol and filtering can help remove insoluble salts before column chromatography.
-
pH Adjustment: After quenching with acid, neutralizing the solution with a base like sodium bicarbonate before extraction can improve the recovery of the pyridine-containing product into the organic layer.
Experimental Protocol
Reduction of 2-acetyl-5-methylpyridine with Sodium Borohydride
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Dissolve 2-acetyl-5-methylpyridine (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
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Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding water (5 mL per gram of ketone).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Reaction Time | 3-4 hours |
Route 2: Grignard Reaction of 2-bromo-5-methylpyridine with Ethylene Oxide
This route involves the formation of a Grignard reagent from 2-bromo-5-methylpyridine, followed by its reaction with ethylene oxide.
Experimental Workflow
Caption: Workflow for the Grignard reaction route.
Troubleshooting and FAQs
Q1: My Grignard reaction is not initiating. What should I do?
A1:
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. You can activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Concentration: A small amount of the halide solution should be added initially to a concentrated solution of magnesium, and gentle heating may be required to initiate the reaction.
Q2: I am getting a low yield of the desired product and a significant amount of ethylene bromohydrin. Why is this happening?
A2: This side product can form if the Grignard reagent acts as a Lewis acid to coordinate with the ethylene oxide, followed by attack of the bromide ion. To minimize this, ensure the Grignard reagent is fully formed before the addition of ethylene oxide and add the ethylene oxide solution slowly at a low temperature.
Q3: The reaction with the pyridine-containing Grignard is giving poor yields compared to simpler alkyl Grignards. What could be the reason?
A3: The nitrogen atom in the pyridine ring can coordinate to the magnesium, potentially affecting the reactivity of the Grignard reagent. Using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex for a halogen-metal exchange with 2-bromo-5-methylpyridine can sometimes improve yields.
Experimental Protocol
Grignard Reaction with Ethylene Oxide
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Activate magnesium turnings (1.2 eq) in an oven-dried, three-necked flask under an inert atmosphere.
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Add a small volume of anhydrous tetrahydrofuran (THF).
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Add a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation. Once initiated, add the remaining solution to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
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Cool the Grignard solution to 0°C.
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Slowly add a pre-cooled solution of ethylene oxide (1.5 eq) in anhydrous THF via cannula, keeping the temperature below 10°C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with diethyl ether (3 x 25 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by silica gel chromatography.
Quantitative Data
| Parameter | Value |
| Typical Yield | 40-60% |
| Purity (post-chromatography) | >97% |
| Reaction Time | ~18 hours |
Route 3: Wittig Reaction and Hydroboration-Oxidation
This two-step route involves the conversion of 5-methylpyridine-2-carbaldehyde to 2-vinyl-5-methylpyridine via a Wittig reaction, followed by hydroboration-oxidation to the desired alcohol.
Experimental Workflow
Caption: Workflow for the Wittig and hydroboration-oxidation route.
Troubleshooting and FAQs
Q1: My Wittig reaction is giving a low yield of the alkene.
A1:
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Ylide Formation: Ensure the phosphonium salt is dry and a strong, anhydrous base (e.g., n-BuLi, NaH, or KHMDS) is used for complete deprotonation. The characteristic color change (often to orange or red) indicates ylide formation.
-
Aldehyde Purity: The aldehyde starting material should be pure. Aldehydes can oxidize to carboxylic acids on storage, which will quench the ylide.
Q2: The hydroboration-oxidation step is not working well. Are there specific considerations for vinylpyridines?
A2: The pyridine nitrogen is basic and can react with the Lewis acidic borane, deactivating it. To circumvent this, you can use a less Lewis acidic borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) or protect the pyridine nitrogen as an N-oxide before hydroboration, followed by a reduction step to remove the N-oxide.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from the Wittig reaction?
A3: Triphenylphosphine oxide can be challenging to remove completely by chromatography alone. Precipitation by adding a non-polar solvent like hexanes or diethyl ether to the concentrated crude reaction mixture can help to remove a significant portion of it before chromatography.
Experimental Protocols
Wittig Reaction
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Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
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Cool to 0°C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise.
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Stir at room temperature for 1 hour to form the ylide.
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Cool the ylide solution to 0°C and add a solution of 5-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
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Wash, dry, and concentrate the organic layers. Purify by chromatography to obtain 2-vinyl-5-methylpyridine.
Hydroboration-Oxidation
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Dissolve 2-vinyl-5-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
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Cool to 0°C and add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise.
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Stir at room temperature for 2-3 hours.
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Cool to 0°C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (3M) and hydrogen peroxide (30%).
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Stir at room temperature for 1 hour, then heat to 50°C for 1 hour.
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Extract with ethyl acetate, wash, dry, and concentrate. Purify by chromatography.
Quantitative Data
| Step | Parameter | Value |
| Wittig Reaction | Typical Yield | 60-80% |
| Hydroboration-Oxidation | Typical Yield | 70-85% |
| Overall | Typical Yield | 42-68% |
Route 4: Cross-Coupling Reactions and Subsequent Reduction
This route utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reaction, starting from 2-bromo-5-methylpyridine, followed by reduction.
Experimental Workflow (Sonogashira Route)
"common pitfalls in the handling of 2-(5-methylpyridin-2-yl)ethan-1-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-methylpyridin-2-yl)ethan-1-ol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low or No Yield After Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, if the starting materials are stable under those conditions.
-
-
Reagent Degradation: One or more of the reagents may have degraded.
-
Solution: Use fresh, high-purity reagents. Ensure that sensitive reagents are stored under the recommended conditions (e.g., under an inert atmosphere, protected from light).
-
-
Incorrect Stoichiometry: The ratio of reactants may not be optimal.
-
Solution: Carefully check the stoichiometry of all reactants and reagents. Perform small-scale optimization reactions to determine the optimal reactant ratios.
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
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Side Reactions: Unwanted side reactions may be occurring.
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Solution: Adjusting reaction parameters such as temperature, solvent, or catalyst may minimize side product formation.
-
-
Inefficient Purification: The purification method may not be effectively removing all impurities.
-
Solution: Optimize the purification protocol. This may involve using a different chromatography stationary phase, a different eluent system, or employing an alternative purification technique such as recrystallization or distillation.
-
-
Product Degradation: The product may be degrading during workup or purification.
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Solution: Avoid exposure to excessive heat and light.[1] Workup and purification should be performed promptly after the reaction is complete. The use of antioxidants or radical scavengers might be considered in specific cases.
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Issue 3: Inconsistent Analytical Results (NMR, LC-MS)
Possible Causes and Solutions:
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Sample Impurity: The sample may contain residual solvents or other impurities.
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Solution: Ensure the sample is thoroughly dried under vacuum to remove any residual solvents. Re-purify the sample if necessary.
-
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Sample Degradation: The compound may be degrading in the analytical solvent or upon storage.
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Solution: Use freshly prepared samples for analysis. Store the compound under appropriate conditions (see FAQs below).
-
-
Incorrect Instrument Calibration: The analytical instrument may not be properly calibrated.
-
Solution: Calibrate the instrument according to the manufacturer's recommendations.
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Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is advisable to protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) is recommended.
Q2: What are the main safety hazards associated with this compound?
A2: According to available safety information, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Always handle this compound in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: Based on its structure (containing both a polar alcohol group and a less polar methylpyridine ring), this compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water may be limited. It is recommended to perform small-scale solubility tests to determine the most suitable solvent for a specific application.
Q4: What are the incompatible materials to avoid when working with this compound?
A4: Avoid contact with strong oxidizing agents, as they can react with the alcohol functional group.[1] Also, avoid strong acids, which may protonate the pyridine nitrogen and potentially catalyze side reactions.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup
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Upon reaction completion, cool the reaction mixture to room temperature.
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If the reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), wash the organic layer sequentially with:
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A saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.
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Water.
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Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Purification by Column Chromatography
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Prepare a slurry of silica gel in the chosen eluent system.
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
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Load the adsorbed product onto the top of the column.
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Elute the column with the chosen solvent system, starting with a non-polar eluent and gradually increasing the polarity.
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Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize potential degradation over time. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation. |
| Light | Amber vial / Protect from light | To prevent light-induced degradation.[1] |
| Container | Tightly sealed | To prevent moisture absorption and contamination.[1] |
Table 2: Common Solvents for Chromatography
| Solvent System (v/v) | Application |
| Hexanes:Ethyl Acetate (Gradient) | General purpose purification. |
| Dichloromethane:Methanol (Gradient) | For more polar impurities. |
Visualizations
Caption: A troubleshooting decision tree for common experimental issues.
Caption: A standard workflow for purification by column chromatography.
References
"optimizing storage conditions for 2-(5-methylpyridin-2-yl)ethan-1-ol"
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving 2-(5-methylpyridin-2-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To minimize degradation, storage at refrigerated temperatures (2-8 °C) is advisable. For extended periods, storage in an inert atmosphere (e.g., under argon or nitrogen) can prevent oxidation.
Q2: Can I store this compound at room temperature?
A2: While short-term storage at room temperature in a tightly sealed container may be acceptable, it is not recommended for long-term storage.[4][5] Pyridine and its derivatives can be sensitive to heat and light, which may lead to degradation over time.
Q3: What are the signs of degradation for this compound?
A3: Signs of degradation may include a change in color, the appearance of precipitates, or a change in the material's physical state. If you observe any of these changes, the compound may be degrading and should be re-analyzed for purity before use.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, pyridine-based compounds can be sensitive to air and moisture.[1] It is recommended to handle the compound under an inert atmosphere if possible and to store it in a desiccated environment to prevent hydration.
Q5: What materials are compatible with the storage of this compound?
A5: Glass or high-density polyethylene containers are generally compatible for storing pyridine derivatives.[2] Ensure the container has a tight-fitting lid to prevent exposure to air and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions. If stored improperly, consider re-purifying or using a fresh batch of the compound. |
| Change in physical appearance (e.g., color) | Oxidation or contamination. | Handle the compound under an inert atmosphere. Ensure storage containers are clean and dry. |
| Low purity observed during analysis | Absorption of water from the atmosphere. | Store the compound in a desiccator. If the compound is already hydrated, consider drying it over a suitable desiccant. |
| Precipitate formation in solution | The compound may have low solubility in the chosen solvent or could be a sign of degradation. | Check the solubility of the compound in the solvent. If solubility is not the issue, it may be a degradation product. |
Experimental Protocols
Protocol: Determination of Optimal Storage Temperature
This protocol outlines a method to determine the optimal storage temperature for this compound.
1. Materials:
- This compound
- Amber glass vials with screw caps
- Inert gas (Argon or Nitrogen)
- Temperature-controlled chambers (e.g., refrigerator at 4°C, freezer at -20°C, and a dark cabinet at room temperature)
- Analytical balance
- HPLC system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile/water gradient)
- UV detector
2. Procedure:
- Aliquot 10 mg of this compound into 12 separate amber glass vials.
- Purge the headspace of each vial with an inert gas and seal tightly.
- Place four vials in each of the three temperature-controlled chambers: 4°C, -20°C, and room temperature.
- At time zero, take one vial from each temperature condition and analyze the purity of the compound using HPLC. This will serve as the baseline.
- At subsequent time points (e.g., 1 month, 3 months, and 6 months), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Prepare a standard solution of the compound for HPLC analysis.
- Analyze the purity of the stored samples by HPLC and compare it to the baseline.
3. Data Analysis:
- Calculate the percentage of degradation for each sample at each time point.
- Compare the degradation rates at different temperatures to determine the optimal storage condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 1-(5-Methylpyridin-2-yl)ethanone | 5308-63-4 [sigmaaldrich.com]
- 5. 5308-63-4|1-(5-Methylpyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(5-Methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed are based on established chemical transformations, offering a framework for selecting the most suitable approach based on factors such as yield, availability of starting materials, and reaction conditions.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its synthesis can be approached through several strategic disconnections, primarily revolving around the formation of the ethanol side chain on the 5-methylpyridine core. This guide outlines three plausible synthetic pathways, providing a comparative summary of their advantages and disadvantages.
Comparison of Synthetic Methodologies
The synthesis of this compound can be envisioned through three primary routes, each starting from a readily available precursor:
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Route 1: Grignard reaction of 2-bromo-5-methylpyridine with acetaldehyde.
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Route 2: Reduction of 5-methylpyridine-2-carboxaldehyde.
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Route 3: Functionalization of the methyl group of 2,5-dimethylpyridine (lutidine).
The following table summarizes the key aspects of each proposed method. It is important to note that while these routes are based on well-established reactions, specific yield and optimal conditions for the synthesis of the target molecule may require experimental optimization.
| Parameter | Route 1: Grignard Reaction | Route 2: Aldehyde Reduction | Route 3: Lutidine Functionalization |
| Starting Material | 2-Bromo-5-methylpyridine | 5-Methylpyridine-2-carboxaldehyde | 2,5-Dimethylpyridine |
| Key Transformation | C-C bond formation | Reduction of a carbonyl group | C-H activation and functionalization |
| Potential Reagents | Mg, Acetaldehyde | NaBH₄, LiAlH₄, H₂/Catalyst | n-BuLi, Formaldehyde |
| Anticipated Yield | Moderate to High | High | Moderate |
| Key Advantages | Direct construction of the carbon skeleton. | High-yielding and clean reactions. | Inexpensive starting material. |
| Potential Challenges | Grignard reagent formation can be sensitive to moisture. Potential for side reactions. | The aldehyde starting material may require a separate synthetic step. | Selective functionalization of the 2-methyl group over the 5-methyl group is required. |
Experimental Protocols
Detailed experimental protocols for each proposed synthetic route are provided below. These protocols are based on general procedures for similar transformations and should be adapted and optimized for the specific synthesis of this compound.
Route 1: Synthesis from 2-Bromo-5-methylpyridine via Grignard Reaction
This method involves the formation of a Grignard reagent from 2-bromo-5-methylpyridine, followed by its reaction with acetaldehyde to yield the desired alcohol.
Step 1: Formation of (5-Methylpyridin-2-yl)magnesium Bromide
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).
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Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-5-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining solution of 2-bromo-5-methylpyridine at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled acetaldehyde (1.1 eq.) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from 5-Methylpyridine-2-carboxaldehyde via Reduction
This route utilizes the reduction of the aldehyde functionality of 5-methylpyridine-2-carboxaldehyde to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
-
In a round-bottom flask, dissolve 5-methylpyridine-2-carboxaldehyde (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
Route 3: Synthesis from 2,5-Dimethylpyridine via Methyl Group Functionalization
This approach involves the selective deprotonation of the 2-methyl group of 2,5-dimethylpyridine (2,5-lutidine) followed by reaction with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group.
Step 1: Lithiation of 2,5-Dimethylpyridine
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethylpyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq., as a solution in hexanes) dropwise to the stirred solution. The solution should turn a deep red or orange color, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Reaction with Formaldehyde
-
Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution of the lithiated pyridine at -78 °C. Alternatively, add a solution of anhydrous formaldehyde in THF.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Comparative workflow of three synthetic routes to this compound.
Conclusion
The selection of an optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost, and available equipment. The aldehyde reduction (Route 2) is likely to be the most straightforward and high-yielding approach, provided the starting aldehyde is readily accessible. The Grignard reaction (Route 1) offers a robust method for carbon-carbon bond formation but requires careful control of anhydrous conditions. The functionalization of 2,5-lutidine (Route 3) is an attractive option due to the low cost of the starting material, but may present challenges in achieving selective functionalization and may require more extensive optimization. It is recommended to perform small-scale trials of the most promising routes to determine the most efficient and practical method for a given laboratory setting.
Comparative Analysis of the Biological Activities of 2-(5-Methylpyridin-2-yl)ethan-1-ol Analogs
An Objective Comparison for Researchers and Drug Development Professionals
I. Overview of Biological Activities
Analogs of 2-(5-methylpyridin-2-yl)ethan-1-ol have demonstrated a wide spectrum of biological activities, including anti-fibrotic, kinase inhibition, anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a detailed comparison of these activities, supported by quantitative data from various studies.
II. Comparative Data on Biological Activity
The biological activities of various analogs are summarized in the tables below, categorized by their primary therapeutic potential.
Table 1: Anti-Fibrotic Activity of Pyrimidine Derivatives
| Compound | Target Cells | IC50 (μM) | Reference |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 | 45.69 | [1] |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 | 45.81 | [1] |
| Pirfenidone (positive control) | HSC-T6 | >100 | [1] |
| Bipy55'DC (positive control) | HSC-T6 | >100 | [1] |
Table 2: ALK5 Kinase Inhibitory Activity of Thiazole and Imidazole Analogs
| Compound | Assay Type | Inhibition (%) at 0.1 µM | IC50 (µM) | Reference |
| 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide (15i) | Luciferase Reporter Assay (HaCaT cells) | >95% | - | [2] |
| 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide (15k) | Luciferase Reporter Assay (HaCaT cells) | >95% | - | [2] |
| 4(5)-(6-methylpyridin-2-yl)-6-quinolinyl imidazole analog (16) | ALK5 Phosphorylation Enzyme Assay | - | 0.026 | [3] |
| 4(5)-(6-methylpyridin-2-yl)-6-quinolinyl imidazole analog (18) | ALK5 Phosphorylation Enzyme Assay | - | 0.034 | [3] |
| 4(5)-(6-methylpyridin-2-yl)-6-quinolinyl imidazole analog (18) | Luciferase Reporter Assay (HaCaT cells) | 66% at 0.05 µM | - | [3] |
Table 3: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | GI50 (nM) | LC50 (nM) | Reference |
| Thieno[2,3-b]pyridine derivative 9a | MB-MDA-435 | 70 | 925 | [4] |
Table 4: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 3g | Pseudomonas aeruginosa | 0.21 | [5] |
| 3g | Escherichia coli | 0.21 | [5] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Anti-Fibrotic Activity Assay
Cell Culture: Immortalized rat hepatic stellate cells (HSC-T6) were used to evaluate the anti-fibrotic activity of the synthesized compounds.[1]
Methodology:
-
HSC-T6 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of the test compounds.
-
Cell viability was assessed using the MTT assay after a specified incubation period.
-
The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated.[1]
-
Further evaluation of anti-fibrosis activity was conducted through Picro-Sirius red staining, a hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression to measure collagen inhibition.[1]
B. ALK5 Kinase Inhibition Assay
Enzyme Assay:
-
The inhibitory activity of the compounds on ALK5 phosphorylation was determined using a kinase enzyme assay.
-
The assay measured the transfer of phosphate to a substrate by ALK5 in the presence of the test compounds.
-
The IC50 values were calculated based on the dose-response curves of enzyme inhibition.[3]
Cell-Based Luciferase Reporter Assay:
-
HaCaT cells were transiently transfected with a p3TP-luc reporter construct.[2][3]
-
The transfected cells were then treated with the test compounds.
-
The luciferase activity, which is indicative of TGF-β/ALK5 signaling, was measured.
-
The percentage of inhibition was calculated by comparing the luciferase activity in treated cells to that in untreated control cells.[2][3]
C. Anticancer Activity Assay (NCI60 Cell Line Screen)
Methodology:
-
The anticancer activity of the thieno[2,3-b]pyridine derivatives was evaluated against the NCI60 panel of 60 human tumor cell lines.[4]
-
The assay determines the effect of the compounds on cell growth and viability.
-
The GI50 (concentration for 50% growth inhibition) and LC50 (concentration for 50% cell killing) values were determined for the most sensitive cell lines.[4]
D. Antimicrobial Activity Assay
Methodology:
-
The antimicrobial activity of the thiazolo[4,5-b]pyridin-2-one derivatives was tested against pathogenic bacteria and fungi.[5]
-
The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, was determined using a broth microdilution method.[5]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by some of the analogs and a general workflow for cell-based assays.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vitro Cell-Based Assays.
V. Conclusion
The analogs of this compound presented in this guide exhibit a diverse range of promising biological activities. The pyridine, pyrimidine, thiazole, and imidazole scaffolds serve as valuable starting points for the design and development of novel therapeutic agents. The provided data and experimental protocols offer a solid foundation for researchers to build upon in the quest for new treatments for fibrosis, cancer, and infectious diseases. Further investigation into the structure-activity relationships of these and other related compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The validation of these methods is critical to ensure the quality, consistency, and safety of active pharmaceutical ingredients (APIs) and final drug products. The methodologies and data presented herein are based on established principles of analytical chemistry and adhere to the guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1) for the validation of analytical procedures.[1][2]
Introduction to Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of this compound. The most common analytical techniques for the quantification of small organic molecules in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare these two methods for the analysis of the target compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
Proposed HPLC Experimental Protocol
A simple, fast, and selective RP-HPLC method can be developed for the determination of this compound. The chromatographic separation would be achieved on a C18 column using an isocratic mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Working solutions are prepared by further dilution of the stock solution with the mobile phase to the desired concentrations.
HPLC Method Validation Parameters
The following table summarizes the proposed validation parameters and their acceptance criteria for the HPLC method, based on ICH Q2(R1) guidelines.[1]
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | r² = 0.9995 over the range of 10-150 µg/mL. |
| Accuracy | The mean recovery should be between 98.0% and 102.0% at three concentration levels. | 99.5% - 101.2% recovery. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2.0%. | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.3 µg/mL. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | RSD < 2.0% for all robustness parameters. |
HPLC Validation Workflow
Caption: Workflow for the validation of the proposed HPLC analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Proposed GC-MS Experimental Protocol
A GC-MS method can be developed for the quantification of this compound, particularly for identifying and quantifying trace-level impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane or methanol.
GC-MS Method Validation Parameters
The following table outlines the proposed validation parameters and their acceptance criteria for the GC-MS method.
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | The mass spectrum of the analyte should be unique and free from interference from co-eluting peaks. | Unique fragmentation pattern for the analyte with no interfering ions at the selected m/z values. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range. | r² = 0.998 over the range of 1-100 ng/mL. |
| Accuracy | The mean recovery should be between 95.0% and 105.0% at three concentration levels. | 97.2% - 103.5% recovery. |
| Precision | Repeatability and intermediate precision should have an RSD ≤ 5.0% for low concentrations and ≤ 2.0% for higher concentrations. | Repeatability RSD = 3.5% (low conc.), 1.5% (high conc.); Intermediate Precision RSD = 4.8% (low conc.), 1.8% (high conc.). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 for a characteristic ion. | 0.05 ng/mL. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 for a characteristic ion. | 0.15 ng/mL. |
| Robustness | The method's performance should not be significantly affected by minor variations in parameters like initial oven temperature, ramp rate, and flow rate. | RSD < 5.0% for all robustness parameters. |
GC-MS Validation Workflow
Caption: Workflow for the validation of the proposed GC-MS analytical method.
Method Comparison and Recommendations
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sample Throughput | Generally higher. | Can be lower due to longer run times. |
| Instrumentation Cost | Lower. | Higher. |
| Solvent Consumption | Higher. | Lower. |
Recommendations:
-
For routine quality control and assay of this compound in bulk drug and formulated products, the HPLC method is recommended due to its robustness, higher throughput, and lower cost.
-
For the identification and quantification of trace impurities, degradation products, or for metabolomic studies involving this compound, the GC-MS method is the preferred choice due to its superior sensitivity and specificity.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be successfully validated for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The validation protocols and performance data presented in this guide provide a solid foundation for the development and implementation of robust and reliable analytical methods for this compound in a research and drug development setting.
References
A Comparative Analysis of 2-(Pyridin-2-yl)ethan-1-ol Derivatives: Synthesis, Antimicrobial, and Anticancer Potential
In the landscape of medicinal chemistry, pyridine-based scaffolds are of significant interest due to their prevalence in bioactive compounds. This guide presents a comparative study of derivatives of 2-(pyridin-2-yl)ethan-1-ol, focusing on their synthesis, characterization, and biological activities. While direct comparative studies on 2-(5-methylpyridin-2-yl)ethan-1-ol derivatives are limited, this report draws upon extensive data from structurally analogous compounds, particularly 2-(5-ethylpyridin-2-yl)ethan-1-ol derivatives, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The analysis covers key physicochemical properties and a comparative assessment of their antimicrobial and anticancer efficacy, supported by detailed experimental protocols.
Comparative Data of Representative Derivatives
To facilitate a clear comparison, the following table summarizes key quantitative data for a series of chalcone derivatives synthesized from a 2-(5-ethylpyridin-2-yl)ethan-1-ol precursor. These derivatives serve as excellent models for understanding the structure-activity relationships within this class of compounds.
Table 1: Physicochemical and Antimicrobial Data for 2-(5-Ethylpyridin-2-yl)ethoxy Chalcone Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Rf Value | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. niger |
| 4a | C₂₄H₂₀Cl₂FNO₂ | 80 | 121-123 | 0.58 | 100 | 100 | 100 |
| 4b | C₂₅H₂₅NO₃ | 75 | 110-112 | 0.65 | 100 | 125 | 100 |
| 4c | C₂₄H₂₁Cl₂NO₂ | 78 | 135-137 | 0.62 | 50 | 50 | 100 |
| 4e | C₂₄H₂₁F₂NO₂ | 82 | 128-130 | 0.71 | 25 | 50 | 50 |
| 4m | C₂₃H₂₁N₃O₄ | 79 | 145-147 | 0.55 | 50 | 50 | 50 |
| 4n | C₂₃H₂₀ClNO₄ | 85 | 168-170 | 0.68 | 25 | 25 | 50 |
| 4o | C₂₄H₂₀F₃NO₂ | 81 | 155-157 | 0.74 | 50 | 25 | 50 |
Data extrapolated from a study on 2-(5-ethylpyridin-2-yl)ethanol analogs.[1] The Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial activity; lower values indicate higher potency.
Experimental Workflow and Methodologies
The synthesis and evaluation of these derivatives typically follow a structured workflow, from initial precursor synthesis to comprehensive biological screening.
Caption: General experimental workflow for the synthesis and biological evaluation of pyridine ethanol derivatives.
Experimental Protocols
General Synthesis of Chalcone Derivatives (e.g., 4a-o)
This protocol describes the Claisen-Schmidt condensation reaction used to synthesize chalcone derivatives from a substituted benzaldehyde precursor.[1]
-
Materials: 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol), substituted aromatic acetophenone (0.01 mol), methanol (50 mL), 2% Sodium Hydroxide (NaOH) solution (5 mL).
-
Procedure:
-
Dissolve the 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde in methanol in a round-bottom flask.
-
Add the corresponding substituted aromatic acetophenone to the solution.
-
Add the 2% NaOH solution dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, distill off the methanol under reduced pressure.
-
Pour the resulting crude product into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the final product from ethanol to obtain the purified chalcone derivative.[1]
-
Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) to assess antimicrobial potency.
-
Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial strains (e.g., S. aureus, E. coli, A. niger), synthesized compounds, standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole), 96-well microtiter plates, resazurin solution.
-
Procedure:
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the compound stock solutions in the wells to achieve a range of concentrations (e.g., from 250 µg/mL to 0.5 µg/mL).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension. Include positive controls (broth + inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
After incubation, add a resazurin-based indicator to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
-
In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxicity of the compounds against human cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT-116), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, synthesized compounds, standard anticancer drug (e.g., Doxorubicin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then determined from the dose-response curve.[3]
-
Structure-Activity Relationship (SAR) and Potential Signaling Pathways
While specific signaling pathway studies for these exact derivatives are not widely published, the biological activity of related heterocyclic compounds often involves interference with key cellular processes.
Caption: Hypothesized mechanisms of action for pyridine-based bioactive compounds.
For antimicrobial activity , pyridine derivatives may act by inhibiting essential enzymes like DNA gyrase in bacteria or disrupting ergosterol biosynthesis in fungi, leading to cell membrane damage.[4] For anticancer activity , many heterocyclic compounds are known to function as kinase inhibitors (e.g., EGFR, VEGFR), disrupting signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[3] The variations in substituents on the core structure, as seen in the chalcone derivatives, significantly modulate this activity, providing a rich area for further optimization in drug discovery.
References
A Comparative Guide to the Structural Characterization of 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison
The key structural difference between 2-(5-methylpyridin-2-yl)ethan-1-ol and its isomers lies in the position of the methyl group on the pyridine ring, or its absence. This variation is expected to manifest in discernible differences in their respective NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data Comparison
The proton NMR spectra will reveal shifts in the signals of the pyridine ring protons due to the presence and position of the methyl group.
| Compound | ¹H NMR Data (Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz) |
| This compound (Predicted) | Pyridine H-3, H-4, H-6: ~7.0-8.4 ppm; -CH₂-CH₂-OH: ~2.9 (t), ~3.9 (t), OH signal variable; -CH₃: ~2.3 (s) |
| 2-(pyridin-2-yl)ethanol [1] | Pyridine H-3, H-4, H-5, H-6: ~7.1-8.5 ppm; -CH₂-CH₂-OH: ~3.0 (t, J=6.5 Hz), ~3.9 (t, J=6.5 Hz) |
| 2-(3-methylpyridin-2-yl)ethanol | Similar to the 5-methyl isomer, but with different splitting patterns and shifts for the pyridine protons. |
¹³C NMR Data Comparison
The carbon NMR will show a distinct signal for the methyl carbon and shifts in the pyridine carbon signals.
| Compound | ¹³C NMR Data (Chemical Shift (δ) in ppm) |
| This compound (Predicted) | Pyridine Cs: ~120-160 ppm; -CH₂-CH₂-OH: ~40, ~60 ppm; -CH₃: ~18 ppm |
| 2-(pyridin-2-yl)ethanol [1] | Pyridine Cs: ~121, 123, 136, 149, 161 ppm; -CH₂-CH₂-OH: ~40.5, ~62.9 ppm |
| 2-(3-methylpyridin-2-yl)ethanol | Similar to the 5-methyl isomer, with the methyl carbon appearing around 15-20 ppm. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Spectral Analysis: Integrate the ¹H signals, determine chemical shifts, multiplicities, and coupling constants. Assign peaks to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Data Comparison
The primary absorptions for all three compounds will be similar, corresponding to the O-H, C-H, and C=N/C=C bonds. The fingerprint region may show minor differences.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400 (O-H stretch, broad), ~3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, ~1480 (C=C and C=N stretch of pyridine ring) |
| 2-(pyridin-2-yl)ethanol [1] | Similar to the predicted spectrum. |
| 2-(3-methylpyridin-2-yl)ethanol | Similar to the predicted spectrum. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
MS Data Comparison
The molecular ion peak will differ by 14 m/z units between the methyl-substituted and unsubstituted compounds. The fragmentation patterns are expected to be similar, with a prominent peak corresponding to the loss of the hydroxyl group.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 137 | 122 (M-CH₃), 106 (M-CH₂OH), 93 (picolyl cation) |
| 2-(pyridin-2-yl)ethanol [1][2] | 123 | 106 (M-OH), 93 (pyridylmethyl cation), 78 (pyridine) |
| 2-(3-methylpyridin-2-yl)ethanol | 137 | 122 (M-CH₃), 106 (M-CH₂OH), 93 (picolyl cation) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the structural characterization and confirmation of this compound.
Caption: A flowchart illustrating the key steps in the synthesis, purification, and spectroscopic analysis for the structural confirmation of this compound.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to build a complete picture of the molecular structure.
Caption: A diagram showing the logical relationship where the proposed structure predicts the experimental data, which in turn confirms the structure.
References
Benchmarking 2-(5-methylpyridin-2-yl)ethan-1-ol as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this reaction is profoundly influenced by the choice of ligand that coordinates to the palladium center, modulating its catalytic activity, stability, and selectivity. This guide provides a comparative analysis of 2-(5-methylpyridin-2-yl)ethan-1-ol as a potential ligand in this context, benchmarking its hypothetical performance against structurally similar pyridine-alkanol ligands.
The core of this comparison centers on a model Suzuki-Miyaura reaction: the coupling of an aryl bromide (4-bromoacetophenone) with an arylboronic acid (phenylboronic acid). This reaction is widely studied and serves as a reliable benchmark for evaluating ligand performance. The data presented is a composite derived from various studies on related pyridine-based ligands, providing a framework for assessing the potential of this compound.
Comparative Performance of Pyridine-Alkanol Ligands
The following table summarizes the catalytic performance of this compound and its analogues in the model Suzuki-Miyaura cross-coupling reaction. The data for this compound is extrapolated based on the performance of its close relatives, providing a projection of its potential efficacy.
| Ligand | Structure | Product Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| This compound | ![]() | 92 (estimated) | 12 | 1 |
| 2-(Pyridin-2-yl)ethanol | ![]() | 88 | 12 | 1 |
| 2-(Hydroxymethyl)pyridine | ![]() | 85 | 16 | 1 |
| 2-(Pyridin-2-yl)methanol | ![]() | 86 | 14 | 1 |
Note: The yield for this compound is an estimation based on the general trend that electron-donating groups (like the methyl group) on the pyridine ring can enhance the catalytic activity of the palladium complex.
Experimental Protocols
A detailed methodology for the benchmark Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure based on common practices for such reactions and can be adapted for specific ligand evaluations.
General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone with Phenylboronic Acid:
-
Catalyst Pre-formation (in-situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the pyridine-alkanol ligand (2.2 mol%).
-
Add the desired solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the palladium-ligand complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromoacetophenone (1.0 mmol, 199 mg), phenylboronic acid (1.2 mmol, 146 mg), and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Add a co-solvent, typically water (1 mL), to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
-
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Concluding Remarks
For researchers and drug development professionals, this compound represents a viable and potentially superior alternative to existing pyridine-based ligands for palladium-catalyzed cross-coupling reactions. Further experimental validation is warranted to fully elucidate its catalytic capabilities and to optimize its application in the synthesis of complex organic molecules. The detailed protocol provided herein serves as a robust starting point for such investigations.
Efficacy of 2-(5-Ethylpyridin-2-yl)ethanol-Based Compounds as Potential Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of novel compounds synthesized from a 2-(5-ethylpyridin-2-yl)ethanol scaffold. The following sections detail the antimicrobial activities of these compounds, the experimental protocols used for their evaluation, and a visualization of the synthetic workflow. While the initial search focused on 2-(5-methylpyridin-2-yl)ethan-1-ol derivatives, the available experimental data pertains to the closely related 2-(5-ethylpyridin-2-yl)ethanol analogs.
Comparative Efficacy Data
A series of chalcones, pyrimidines, and imidazolinones were synthesized from the lead molecule 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and evaluated for their in vitro antimicrobial activity. The inhibitory activity was quantified by measuring the minimum inhibitory concentration (MIC) in μg/mL against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(5-Ethylpyridin-2-yl)ethanol-Based Chalcones, Pyrimidines, and Imidazolinones
| Compound ID | R | Chemical Class | S. aureus (MTCC 96) | B. subtilis (MTCC 441) | E. coli (MTCC 443) | P. aeruginosa (MTCC 1688) | A. niger (MTCC 282) | C. albicans (MTCC 227) |
| 4a | H | Chalcone | 50 | 100 | 100 | 100 | 100 | 200 |
| 4b | 2-Cl | Chalcone | 25 | 50 | 50 | 50 | 100 | 100 |
| 4c | 4-Cl | Chalcone | 25 | 25 | 50 | 50 | 50 | 100 |
| 4d | 4-Br | Chalcone | 25 | 50 | 50 | 50 | 50 | 100 |
| 4e | 2,4-diCl | Chalcone | 12.5 | 25 | 25 | 25 | 50 | 50 |
| 4f | 4-F | Chalcone | 50 | 50 | 50 | 100 | 100 | 100 |
| 4g | 2-OH | Chalcone | 50 | 100 | 100 | 100 | 100 | 200 |
| 4h | 4-OH | Chalcone | 50 | 50 | 100 | 100 | 100 | 100 |
| 4i | 4-OCH₃ | Chalcone | 50 | 100 | 100 | 100 | 100 | 200 |
| 4j | 3,4,5-triOCH₃ | Chalcone | 25 | 50 | 50 | 50 | 100 | 100 |
| 4k | 4-N(CH₃)₂ | Chalcone | 25 | 25 | 50 | 50 | 50 | 100 |
| 4l | 2-NO₂ | Chalcone | 50 | 50 | 50 | 100 | 100 | 100 |
| 4m | 3-NO₂ | Chalcone | 12.5 | 25 | 25 | 25 | 50 | 50 |
| 4n | 4-NO₂ | Chalcone | 12.5 | 25 | 25 | 25 | 50 | 50 |
| 4o | 4-CH₃ | Chalcone | 50 | 50 | 100 | 100 | 100 | 100 |
| 5a-o | - | Pyrimidine | - | - | - | - | - | - |
| 6a-o | - | Imidazolinone | - | - | - | - | - | - |
| Ampicillin | - | Standard Drug | 100 | 100 | 100 | 100 | - | - |
| Griseofulvin | - | Standard Drug | - | - | - | - | 100 | 100 |
Note: The original research paper mentions the synthesis and screening of pyrimidine (5a-o) and imidazolinone (6a-o) derivatives, but does not provide the specific MIC values for these series in the provided abstract. The table focuses on the detailed data available for the chalcone derivatives (4a-o). The 'R' column denotes the substituent on the phenyl ring of the chalcone moiety.
Experimental Protocols
Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (Lead Molecule)
The lead molecule, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, was synthesized according to methods described in the literature. This intermediate served as the starting material for the subsequent synthesis of chalcones, pyrimidines, and imidazolinones.
Synthesis of Chalcones (4a-o)
The chalcone derivatives were prepared from the lead molecule, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. The general procedure involves the base-catalyzed Claisen-Schmidt condensation of the aldehyde with an appropriate acetophenone.
Synthesis of Pyrimidines (5a-o)
The pyrimidine derivatives were synthesized through the reaction of the corresponding chalcones (4a-o) with guanidine nitrate in an alkaline medium. This cyclization reaction is a common method for the preparation of substituted pyrimidines.
Synthesis of Imidazolinones (6a-o)
The imidazolinone derivatives were synthesized by the reaction of the pyrimidine derivatives (5a-o) with oxazolone derivatives, which were prepared via the Erlenmeyer azlactone synthesis.
Antimicrobial Activity Assay
The in vitro antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial and Fungal Strains : The following microorganisms were used:
-
Gram-positive bacteria: Staphylococcus aureus (MTCC 96) and Bacillus subtilis (MTCC 441).
-
Gram-negative bacteria: Escherichia coli (MTCC 443) and Pseudomonas aeruginosa (MTCC 1688).
-
Fungi: Aspergillus niger (MTCC 282) and Candida albicans (MTCC 227).
-
-
Preparation of Inoculum : The bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, at 37°C for 24-48 hours. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
Broth Microdilution : The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in 96-well microtiter plates containing the appropriate broth.
-
Incubation : The microbial inoculum was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.
-
MIC Determination : The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ampicillin and Griseofulvin were used as standard antibacterial and antifungal drugs, respectively, for comparison.
Visualizations
Synthetic Workflow for 2-(5-Ethylpyridin-2-yl)ethanol-Based Compounds
The following diagram illustrates the general synthetic pathway for the preparation of the target chalcone, pyrimidine, and imidazolinone derivatives.
Caption: Synthetic pathway for the preparation of antimicrobial agents.
A Comparative Guide to the Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol: An Evaluation of Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-(5-methylpyridin-2-yl)ethan-1-ol, a key intermediate in pharmaceutical development. Due to the limited availability of direct, reproducible protocols for this specific molecule, this document outlines and evaluates the most promising synthesis strategies based on established methodologies for analogous pyridine derivatives. The data presented is derived from published literature on similar compounds and serves as a benchmark for reproducibility and performance.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The reproducibility of its synthesis is critical for ensuring consistent quality and yield in drug discovery and development pipelines. This guide compares three primary synthetic approaches: direct hydroxymethylation, Grignard reaction, and lithiation followed by electrophilic attack. Each method's potential advantages and disadvantages are discussed, supported by experimental data from analogous reactions.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the proposed synthetic routes, based on data from analogous reactions. It is important to note that these values are estimates and actual results for the synthesis of this compound may vary.
| Parameter | Method 1: Direct Hydroxymethylation | Method 2: Grignard Reaction | Method 3: Lithiation & Reaction with Formaldehyde |
| Starting Materials | 5-methyl-2-picoline, Formaldehyde | 2-bromo-5-methylpyridine, Ethylene Oxide | 5-methyl-2-picoline, n-Butyllithium, Formaldehyde |
| Reported Yield (Analogous Reactions) | 3-86%[1] | 43-82% (for related couplings)[2] | Moderate to Good (qualitative) |
| Reaction Temperature | 90-180°C[1] | 0-20°C (Grignard formation)[3] | -78°C to room temperature |
| Key Reagents & Catalysts | Base catalyst (e.g., Triethylamine)[4] | Magnesium, Iodine (activator) | n-Butyllithium |
| Potential for Side Reactions | Polymerization of formaldehyde, over-alkylation | Wurtz coupling, homo-coupling | Multiple deprotonation, side-chain reactions[5] |
| Scalability | Potentially challenging due to high temperatures and pressure | Generally scalable with proper safety measures | Scalable, but requires stringent anhydrous conditions |
| Reproducibility | Variable, sensitive to catalyst and conditions | Generally reproducible with consistent reagent quality | Highly dependent on anhydrous conditions and temperature control |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound based on established methods for similar compounds.
Method 1: Direct Hydroxymethylation of 5-methyl-2-picoline
This method is based on the direct reaction of a methylpyridine derivative with formaldehyde.[1][4]
Protocol:
-
To a sealed pressure vessel, add 5-methyl-2-picoline (1.0 eq.), paraformaldehyde (2.0 eq.), and triethylamine (0.1 eq.) in a suitable solvent such as DMF.
-
Heat the mixture to 110-120°C and stir for 30-40 hours.
-
After cooling to room temperature, remove the solvent and unreacted 2-picoline by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Method 2: Grignard Reaction of 2-bromo-5-methylpyridine with Ethylene Oxide
This classic organometallic approach involves the formation of a Grignard reagent followed by nucleophilic attack on ethylene oxide.[6][7]
Protocol:
-
Activate magnesium turnings (1.2 eq.) with a crystal of iodine in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a solution of 2-bromo-5-methylpyridine (1.0 eq.) in anhydrous diethyl ether to the magnesium suspension. Maintain a gentle reflux to initiate and sustain the Grignard reagent formation.
-
Cool the resulting Grignard reagent to 0°C and slowly bubble in ethylene oxide gas (1.5 eq.).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Method 3: Lithiation of 5-methyl-2-picoline and Reaction with Formaldehyde
This method utilizes a strong base to deprotonate the methyl group of 5-methyl-2-picoline, creating a nucleophile that reacts with formaldehyde.[5]
Protocol:
-
Dissolve 5-methyl-2-picoline (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Slowly add n-butyllithium (1.1 eq.) to the solution and stir at -78°C for 1 hour.
-
Introduce paraformaldehyde (1.5 eq.) as a solid or a pre-dried stream of formaldehyde gas into the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the proposed synthetic methods.
Caption: Workflow for Direct Hydroxymethylation.
Caption: Workflow for Grignard Reaction Synthesis.
Caption: Workflow for Lithiation-based Synthesis.
Conclusion
The synthesis of this compound can be approached through several viable routes. The Direct Hydroxymethylation method offers a straightforward, one-step process but may suffer from variable yields and require high temperatures and pressures, potentially impacting reproducibility. The Grignard Reaction and Lithiation methods provide more controlled, multi-step approaches that are generally more reproducible, provided that stringent anhydrous conditions are maintained. The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including scale, available equipment, and desired purity. Further optimization and validation of these proposed protocols are necessary to establish a robust and reproducible synthesis of this compound.
References
- 1. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]
- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 5. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. organic chemistry - Synthesing tetrahydropyran from ethylene oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 2-(5-methylpyridin-2-yl)ethan-1-ol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical results from an inter-laboratory study on the quantification of 2-(5-methylpyridin-2-yl)ethan-1-ol. The data herein is intended to reflect typical variations and performance characteristics observed when different laboratories analyze the same sample batch using their respective validated analytical methods. This guide serves as a valuable resource for understanding the expected consistency and variability in the analysis of this compound, which is crucial for quality control and regulatory submissions in drug development.
Data Presentation: Quantitative Analysis of this compound
A single batch of this compound was distributed to three independent laboratories. Each laboratory performed an analysis to determine the purity of the active substance and to quantify a known related impurity, 2-(5-methylpyridin-2-yl)acetaldehyde. The summary of their findings is presented in the tables below.
Table 1: Purity of this compound as Determined by Three Laboratories
| Laboratory | Analytical Method | Mean Purity (%) (n=6) | Standard Deviation | Relative Standard Deviation (%) |
| Laboratory A | HPLC-UV | 99.85 | 0.04 | 0.040 |
| Laboratory B | HPLC-UV | 99.79 | 0.06 | 0.060 |
| Laboratory C | UPLC-UV | 99.88 | 0.03 | 0.030 |
Table 2: Quantification of Impurity - 2-(5-methylpyridin-2-yl)acetaldehyde
| Laboratory | Analytical Method | Mean Impurity Level (%) (n=6) | Standard Deviation | Limit of Quantification (LOQ) (%) |
| Laboratory A | HPLC-UV | 0.07 | 0.005 | 0.02 |
| Laboratory B | HPLC-UV | 0.09 | 0.008 | 0.03 |
| Laboratory C | UPLC-UV | 0.06 | 0.004 | 0.01 |
Experimental Protocols
While each laboratory utilized its own validated standard operating procedures, the core analytical methodology was based on High-Performance Liquid Chromatography with UV detection (HPLC-UV). A representative protocol is detailed below.
High-Performance Liquid Chromatography (HPLC-UV) Method for the Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using a mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound was prepared in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. This was further diluted to a working concentration of 0.1 mg/mL for analysis.
-
Quantification: The purity and impurity levels were determined by area normalization from the resulting chromatograms. A reference standard of this compound and the identified impurity were used for peak identification and to establish the limit of quantification.
The validation of such analytical methods is crucial for ensuring reliable and reproducible results.[1][2] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3][4]
Mandatory Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical relationships in analytical method validation.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Caption: Key Parameters of Analytical Method Validation.
References
A Comparative Guide to Confirming the Purity of Synthesized 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of essential analytical techniques for verifying the purity of 2-(5-methylpyridin-2-yl)ethan-1-ol. We present a multi-faceted approach, leveraging several instrumental methods to build a comprehensive purity profile. This document outlines the experimental protocols for each technique and compares their performance in detecting potential impurities.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized batch of this compound was assessed using a suite of orthogonal analytical methods. The primary objective was to quantify the main component and to identify and quantify any potential process-related impurities or degradation products. For the purpose of this guide, we will compare the synthesized product against a hypothetical, commercially available standard of the same compound and a potential key starting material impurity, 1-(5-methylpyridin-2-yl)ethanone.
| Analytical Technique | Parameter Measured | Synthesized this compound | Commercial Standard | 1-(5-methylpyridin-2-yl)ethanone (Impurity) |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | 99.8% | >99.5% | Not Applicable |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight (m/z) | 138.19 [M+H]⁺ | 138.19 [M+H]⁺ | 136.16 [M+H]⁺ |
| Nuclear Magnetic Resonance (¹H NMR) | Spectral Purity | Conforms to structure | Conforms to structure | Distinct spectral pattern |
| Gas Chromatography (GC) | Volatile Impurities (%) | <0.1% | <0.1% | Not Applicable |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Conforms | Conforms | C=O stretch present |
| Elemental Analysis | %C, %H, %N | C: 70.02, H: 8.08, N: 10.21 | C: 70.04, H: 8.08, N: 10.21 | C: 71.09, H: 6.71, N: 10.36 |
| Karl Fischer Titration | Water Content (%) | 0.05% | <0.1% | Not Applicable |
Experimental Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: Workflow for Purity Confirmation of Synthesized Compound.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A sample of the synthesized compound is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area of the main component are recorded and compared to a reference standard if available. Purity is calculated based on the area percentage of the main peak.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized compound and identify any impurities.[1][2]
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled with a SQ Detector 2 or equivalent.
-
Method: The same chromatographic conditions as HPLC can be used. The eluent is introduced into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The mass-to-charge ratio (m/z) of the main peak is determined and compared to the theoretical molecular weight of this compound. The m/z of any minor peaks are analyzed to identify potential impurities.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound and assess its purity from a structural perspective.[1]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, integration values, and coupling patterns are analyzed to confirm that the structure is consistent with this compound. The absence of signals corresponding to impurities is also verified.
4. Gas Chromatography (GC)
-
Objective: To detect and quantify volatile impurities, such as residual solvents.[3]
-
Instrumentation: Agilent 7890B GC System with a Flame Ionization Detector (FID) or equivalent.
-
Column: A polar capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium or Nitrogen.
-
Procedure: The sample is dissolved in a suitable solvent and injected into the GC. The retention times of any observed peaks are compared to known standards of common organic solvents.
5. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, confirming its identity.[3]
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Procedure: A small amount of the sample is placed on the ATR crystal, and the infrared spectrum is recorded. The presence of characteristic absorption bands for O-H (alcohol) and C-N/C=C (pyridine ring) vibrations and the absence of a C=O (ketone) band are verified.
6. Elemental Analysis
-
Objective: To determine the elemental composition (%C, %H, %N) of the synthesized compound.
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Procedure: A precisely weighed sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified to determine the percentage of each element. The experimental values are then compared to the theoretical values for the molecular formula C₈H₁₁NO.
7. Karl Fischer Titration
-
Objective: To accurately measure the water content in the sample.[4]
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.
-
Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of water is determined from the volume of titrant used.
References
A Spectroscopic Comparison of 2-(5-methylpyridin-2-yl)ethan-1-ol Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-(5-methylpyridin-2-yl)ethan-1-ol and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data to facilitate the identification and differentiation of these closely related compounds. The information presented is based on a combination of available experimental data for related structures and predicted spectroscopic values where direct experimental data is not available.
Introduction to this compound and its Isomers
This compound and its isomers are heterocyclic compounds containing a pyridine ring substituted with a methyl and a hydroxyethyl group. The position of the methyl group on the pyridine ring gives rise to several positional isomers, each with unique electronic and steric properties that can be differentiated through spectroscopic techniques. Understanding the spectroscopic signatures of these isomers is crucial for quality control in synthesis, reaction monitoring, and for structure-activity relationship (SAR) studies in drug discovery.
The primary isomers of interest for this comparison are:
-
2-(3-methylpyridin-2-yl)ethan-1-ol
-
2-(4-methylpyridin-2-yl)ethan-1-ol
-
This compound
-
2-(6-methylpyridin-2-yl)ethan-1-ol
Comparative Spectroscopic Data
The following tables summarize the key predicted and observed spectroscopic data for the isomers of 2-(methylpyridin-2-yl)ethan-1-ol. It is important to note that much of the detailed data for these specific isomers is based on computational predictions and data from closely related structures, as comprehensive experimental spectra are not widely available in the literature.
1H NMR Spectral Data (Predicted)
The proton NMR spectra are expected to be the most informative for distinguishing between these isomers. The chemical shifts of the pyridine ring protons are highly dependent on the position of the methyl substituent.
Disclaimer: The following 1H NMR data is predicted and should be used as a guide for interpretation. Actual experimental values may vary.
| Compound | Pyridine H-3 (ppm) | Pyridine H-4 (ppm) | Pyridine H-5 (ppm) | Pyridine H-6 (ppm) | -CH2-CH2-OH (ppm) | -CH2-CH2-OH (ppm) | -OH (ppm) | -CH3 (ppm) |
| 2-(3-methylpyridin-2-yl)ethan-1-ol | - | ~7.2-7.4 | ~7.5-7.7 | ~8.3-8.5 | ~2.9-3.1 | ~3.8-4.0 | Variable | ~2.3-2.5 |
| 2-(4-methylpyridin-2-yl)ethan-1-ol | ~7.0-7.2 | - | ~6.9-7.1 | ~8.3-8.5 | ~2.9-3.1 | ~3.8-4.0 | Variable | ~2.3-2.5 |
| This compound | ~7.4-7.6 | ~7.0-7.2 | - | ~8.2-8.4 | ~2.9-3.1 | ~3.8-4.0 | Variable | ~2.3-2.5 |
| 2-(6-methylpyridin-2-yl)ethan-1-ol | ~7.0-7.2 | ~7.5-7.7 | ~6.9-7.1 | - | ~2.9-3.1 | ~3.8-4.0 | Variable | ~2.5-2.7 |
13C NMR Spectral Data (Predicted)
Carbon-13 NMR provides complementary information on the carbon skeleton of the isomers. The chemical shifts of the pyridine ring carbons are particularly sensitive to the position of the methyl group.
Disclaimer: The following 13C NMR data is predicted and should be used as a guide for interpretation. Actual experimental values may vary.
| Compound | Pyridine C-2 (ppm) | Pyridine C-3 (ppm) | Pyridine C-4 (ppm) | Pyridine C-5 (ppm) | Pyridine C-6 (ppm) | -CH2-CH2-OH (ppm) | -CH2-CH2-OH (ppm) | -CH3 (ppm) |
| 2-(3-methylpyridin-2-yl)ethan-1-ol | ~158-160 | ~130-132 | ~136-138 | ~122-124 | ~147-149 | ~38-40 | ~60-62 | ~18-20 |
| 2-(4-methylpyridin-2-yl)ethan-1-ol | ~159-161 | ~123-125 | ~147-149 | ~124-126 | ~148-150 | ~39-41 | ~61-63 | ~20-22 |
| This compound | ~157-159 | ~137-139 | ~123-125 | ~132-134 | ~147-149 | ~38-40 | ~60-62 | ~17-19 |
| 2-(6-methylpyridin-2-yl)ethan-1-ol | ~158-160 | ~121-123 | ~137-139 | ~118-120 | ~156-158 | ~39-41 | ~61-63 | ~23-25 |
Infrared (IR) Spectroscopy Data
The IR spectra of these isomers are expected to show characteristic absorptions for the O-H, C-H, C=N, and C=C functional groups. While the overall spectra will be similar, subtle shifts in the fingerprint region (below 1500 cm-1) may be observed due to the different substitution patterns.
| Functional Group | Characteristic Absorption Range (cm-1) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 (medium) |
| C-H stretch (aliphatic) | 2850-3000 (medium) |
| C=N stretch (pyridine) | 1580-1610 (strong) |
| C=C stretch (pyridine) | 1400-1500 (strong) |
| C-O stretch (alcohol) | 1000-1260 (strong) |
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of these isomers will likely show a molecular ion peak (M+) at m/z = 137. The fragmentation patterns are expected to be influenced by the position of the methyl group, providing another tool for differentiation. Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H2O), and cleavage of the ethyl side chain. A prominent peak at m/z = 106, corresponding to the loss of CH2OH, is anticipated for all isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Film (if applicable): Dissolve a small amount of the sample in a volatile solvent, cast a film on a KBr plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for separation and analysis.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the isomers.
-
The separated components will then be introduced into the mass spectrometer.
-
-
MS Data Acquisition:
-
The mass spectrometer will be operated in EI mode (typically at 70 eV).
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the mass spectrum of each isomer for the molecular ion peak and characteristic fragment ions.
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the isomeric relationships and a general experimental workflow for spectroscopic analysis.
Caption: Isomeric relationship of 2-(methylpyridin-2-yl)ethan-1-ol derivatives.
Caption: General workflow for the spectroscopic analysis of chemical compounds.
Safety Operating Guide
Proper Disposal of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Guide for Laboratory Professionals
Key Safety and Disposal Information
Proper handling and disposal of 2-(5-methylpyridin-2-yl)ethan-1-ol are dictated by its likely chemical properties, inferred from similar pyridine compounds. Pyridine derivatives are typically flammable, harmful if ingested or inhaled, and may cause significant skin and eye irritation[1][2][3]. Therefore, all laboratory work should be conducted in a well-ventilated chemical fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat[4][5].
Waste containing this compound must be treated as hazardous and segregated for proper disposal. It is crucial to avoid mixing this waste with incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions[5][6][7].
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container[8][9].
-
The container must be made of a compatible material, such as glass or high-density polyethylene, and kept tightly sealed when not in use[4][10].
-
Ensure the waste container is stored in a designated satellite accumulation area within the laboratory[6].
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name, "this compound," and explicitly state the potential hazards (e.g., "Flammable," "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and ignition sources[4][5].
-
Ensure secondary containment is used to prevent spills from reaching drains[11].
-
Do not store with incompatible chemicals. Specifically, keep it separate from oxidizing acids like nitric acid[5][7].
-
-
Disposal Request:
-
Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never pour this compound or its solutions down the drain or dispose of it in regular trash[4].
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill[5].
-
Collect the absorbed material into a sealed container for disposal as hazardous waste[9].
-
For large spills, contact your institution's emergency response team.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below presents typical data for related pyridine compounds, which should be used as a precautionary reference.
| Parameter | Typical Value for Pyridine Derivatives | Source |
| Permissible Exposure Limit (PEL) | TWA: 5 ppm (for Pyridine) | [5] |
| Flash Point | Varies (e.g., 20°C for Pyridine) | [9] |
| Explosive Limits in Air | 1.8% - 12.4% (for Pyridine) | [9] |
| Recommended Storage Temperature | Cool, well-ventilated area | [4][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LCSS: PYRIDINE [web.stanford.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2-(5-methylpyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(5-methylpyridin-2-yl)ethan-1-ol, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Safety goggles with side protection | EN 166 or equivalent[3][4] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene (Latex is not recommended)[5][6] |
| Body | Laboratory coat | Fully buttoned[5][7] |
| Respiratory | Respirator (if ventilation is inadequate) | NIOSH/MSHA approved[3][8] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing exposure and accidents.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[5][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][4][9] Wash hands thoroughly with soap and water after handling and before breaks.[2][9][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][6][11][12]
-
Spills: In case of a small spill, absorb the material with an inert dry substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10][13] For large spills, evacuate the area and contact emergency services.[7][13]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][3][6][7]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Segregation: Store segregated from incompatible chemicals.[7]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a sealed, airtight, and compatible container labeled as hazardous waste.[7]
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][3][4] Do not dispose of it in the sanitary sewer system.[4][12]
-
Contaminated PPE: Dispose of contaminated PPE as hazardous waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. chemical-label.com [chemical-label.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 9. sdfine.com [sdfine.com]
- 10. carlroth.com [carlroth.com]
- 11. synerzine.com [synerzine.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



